(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
Description
BenchChem offers high-quality (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9/h3-4,8-9,12H,1-2,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHRZIMTKUGWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246284 | |
| Record name | 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-17-8 | |
| Record name | 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural and Mechanistic Profiling of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of novel chemical entities relies heavily on the principle of molecular hybridization. By fusing privileged scaffolds, researchers can modulate electronic properties, enhance target binding affinity, and optimize pharmacokinetic profiles. (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine represents a highly versatile hybridized building block. It synergistically combines the electron-deficient 5-nitropyridine system with the three-dimensional spatial flexibility of a piperidine ring, bridged by a secondary amine linker [1].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-validated synthetic methodologies, serving as a comprehensive guide for researchers integrating this compound into structure-activity relationship (SAR) studies.
Physicochemical Profiling & Structural Elucidation
Before deploying a building block in library synthesis, its fundamental physicochemical parameters must be strictly defined. The presence of the nitro group acts as a strong electron-withdrawing group (EWG), fundamentally altering the electron density of the pyridine core, while the piperidine moiety introduces a basic center crucial for solubility and target interaction[1].
Quantitative Data Summary
The following table summarizes the validated physicochemical properties of the compound:
| Property | Value | Structural Significance |
| Compound Name | (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine | Hybridized pharmacophore system. |
| Molecular Formula | C₁₁H₁₆N₄O₂ | Dictates stoichiometric calculations. |
| Molecular Weight | 236.27 g/mol | Optimal low-MW for fragment-based drug design. |
| CAS Number | 916791-17-8 | Unique registry identifier for sourcing. |
| InChI Key | YAHRZIMTKUGWEE-UHFFFAOYSA-N | Ensures exact structural database matching. |
| Key Motifs | 5-Nitropyridine, Piperidine, Amine | Enables diverse bioisosteric replacements. |
Mechanistic Rationale & Pharmacophore Hybridization
The architectural design of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine is not arbitrary; it is rooted in strict mechanistic causality.
-
The 5-Nitropyridine Core: The nitro group at the 5-position exerts a powerful inductive and resonance-withdrawing effect. This drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, making the 2-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Biologically, the nitro group can act as a strong hydrogen bond acceptor or serve as a synthetic handle for reduction to an aniline derivative for further functionalization [1].
-
The Piperidine Scaffold: Unlike flat aromatic rings, piperidine introduces sp³-hybridized carbon complexity. This three-dimensionality allows the molecule to navigate complex protein binding pockets, reducing off-target promiscuity.
-
The Methylamine Linker: The -CH₂-NH- bridge provides critical conformational flexibility, allowing the two primary pharmacophores to adopt the optimal dihedral angle for target engagement [2].
Pharmacophore hybridization mapping of the target compound.
Synthetic Methodologies: A Green Chemistry Approach
Historically, the synthesis of nitropyridine-amine derivatives via SNAr relied heavily on polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). While effective, these solvents are reprotoxic, difficult to remove, and pose significant environmental hazards.
Step-by-Step SNAr Protocol (Self-Validating System)
-
Step 1: Reagent Preparation & Activation
-
Action: Combine equimolar amounts of 2-chloro-5-nitropyridine (electrophile) and piperidin-3-ylmethanamine (nucleophile).
-
Causality: The chlorine atom at the 2-position is highly activated by the para-nitro group. The strong electron-withdrawing nature of the -NO₂ group lowers the activation energy required for the amine to attack the aromatic ring.
-
-
Step 2: Green Solvent & Base Selection
-
Action: Suspend the reagents in PEG-400 containing 1.5 equivalents of a mild base (e.g., K₂CO₃ or DIPEA).
-
Causality: The base acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperidine nucleophile (which would otherwise stall the reaction). PEG-400 acts as a non-volatile, biodegradable medium.
-
-
Step 3: Thermal Execution & Monitoring
-
Action: Heat the reaction mixture to 80°C for 2–4 hours. Monitor progression via LC-MS.
-
Causality: 80°C provides sufficient thermal energy to overcome the SNAr activation barrier without causing thermal degradation or unwanted side reactions at the piperidine nitrogen.
-
-
Step 4: Quenching & Precipitation (Self-Purification)
-
Action: Cool the mixture to room temperature and quench with a 5-fold volume of distilled water.
-
Causality: PEG-400 is entirely miscible with water, whereas the highly organic product (C₁₁H₁₆N₄O₂) exhibits low aqueous solubility at neutral pH. This causes the target compound to precipitate directly out of the solution, bypassing the need for hazardous liquid-liquid extractions with Dichloromethane (DCM).
-
-
Step 5: Validation
-
Action: Filter the precipitate and validate via ¹H-NMR and ESI-MS.
-
Causality: Successful substitution is confirmed by the disappearance of the 2-chloro-pyridine proton signals and the emergence of the [M+H]⁺ peak at m/z 237.27 in the mass spectrum.
-
Green chemistry-driven SNAr synthetic workflow.
Structure-Activity Relationship (SAR) & Derivatization
For drug development professionals, (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine is rarely the final drug candidate; it is a highly tunable lead compound. Understanding how to manipulate its structure is critical for optimizing efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Bioisosteric Replacement of the Nitro Group: If the nitro group causes metabolic toxicity (e.g., via nitroreductases), it can be systematically replaced with other EWGs such as a cyano (-CN), trifluoromethyl (-CF₃), or methylsulfonyl (-SO₂R) group. This maintains the electron-deficient nature of the ring while altering the metabolic fate [1].
-
Scaffold Hopping: The 5-nitropyridine core can be swapped for a 2-nitropyrimidine or 6-nitroindazole to explore novel intellectual property space while maintaining the hydrogen-bond acceptor geometry.
-
Linker Modification: The secondary amine (-NH-) linker is susceptible to oxidation. Replacing it with an ether (-O-) or thioether (-S-) can drastically shift the conformational flexibility and oxidative stability of the molecule [2].
References
- Title: Chemokine receptor binding heterocyclic compounds with enhanced efficacy.
Strategic Identification and Synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
The following technical guide details the structural identification, synthetic logic, and application context for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine .
CAS Registry Number: 916791-17-8 [1][2]
Executive Summary
The chemical string "(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine" refers to a specific bifunctional building block used primarily in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands.[1][2][3]
Technical Insight: The nomenclature provided in the topic is a non-standard catalog descriptor. It describes two fragments—a 5-nitropyridin-2-yl headgroup and a piperidin-3-ylmethyl tail—linked via an amine.[1][3] The critical structural feature is that the linkage occurs at the exocyclic methylamine, leaving the piperidine ring nitrogen unsubstituted (secondary) and available for further diversification.[4][2]
Structural Elucidation & Nomenclature
To ensure experimental success, one must distinguish this specific isomer from its regioisomers.[1][4][2] The name implies a secondary amine linker (-NH-) connecting the pyridine ring to the methyl group of the piperidine.[1][3]
Structural Breakdown[1][4]
-
Electrophile Origin: 2-Chloro-5-nitropyridine (highly reactive to SNAr).[1][2][3]
-
Nucleophile Origin: Piperidin-3-ylmethanamine (contains two nucleophilic sites: a secondary ring amine and a primary exocyclic amine).[1][2][3]
-
Connectivity: The pyridine is attached to the primary amine of the methyl group, not the piperidine ring nitrogen.[4][2]
Visualization of Chemical Identity
The following diagram parses the chemical name into its constituent pharmacophores.
Figure 1: Deconstruction of the chemical name into functional pharmacophores.[1]
Synthetic Methodology (The "How-To")
A direct reaction between 2-chloro-5-nitropyridine and unprotected piperidin-3-ylmethanamine is not recommended .[1][2][3] The secondary amine on the piperidine ring is often more nucleophilic than the primary exocyclic amine due to electronic effects, leading to a mixture of regioisomers (Result A vs. Result B).[4][2]
Validated Protocol: Boc-Protection Strategy
To exclusively obtain CAS 916791-17-8, one must use a protecting group strategy to mask the ring nitrogen.[1][2][3]
Step 1: Nucleophilic Aromatic Substitution (SNAr)[2]
-
Reagents: 2-Chloro-5-nitropyridine (1.0 eq), tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.1 eq), DIPEA (2.5 eq).[1][2][3]
-
Conditions: 60°C – 80°C for 4–6 hours.
-
Mechanism: The primary amine attacks the C-2 position of the pyridine; the nitro group at C-5 activates the ring by withdrawing electron density, facilitating chloride displacement.[1][4][3]
Step 2: Acidic Deprotection[3]
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio) OR 4M HCl in Dioxane.[2]
-
Conditions: Ambient temperature, 1–2 hours.
-
Workup: Basify with NaHCO₃ or NaOH to obtain the free base (CAS 916791-17-8) or isolate as the HCl salt (CAS 1420835-63-7).[1][2][3]
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway ensuring regiochemical fidelity.
Analytical Data & Validation
When validating the synthesized compound, use the following expected data points.
| Property | Value / Description |
| Appearance | Yellow to orange solid (characteristic of nitro-pyridines).[1][2] |
| 1H NMR (DMSO-d6) | Pyridine: δ ~9.0 (d, H-6), ~8.2 (dd, H-4), ~6.6 (d, H-3).[2] Linker: δ ~3.4 (t, CH₂-NH).[1][2] Piperidine: Multiplets at δ 1.2–3.0 (Ring protons).[1][2] |
| Mass Spectrometry | [M+H]⁺ = 237.13 m/z.[1][2] |
| Purity Check | HPLC at 254 nm. Look for absence of bis-substituted byproduct.[1][2][3] |
Regioisomer Differentiation
If you suspect the wrong isomer (where pyridine is attached to the ring nitrogen), check the 1H NMR of the CH₂ linker :
-
Correct Isomer (916791-17-8): The CH₂ protons adjacent to the NH will show coupling to the NH proton (triplet or broad signal) and the CH of the piperidine ring.[1][2]
-
Wrong Isomer: The CH₂ protons will be a simple doublet (attached only to the piperidine CH) and will shift upfield as they are not adjacent to the electron-poor pyridine amine.[1][2]
Applications in Drug Discovery
This molecule functions as a "scaffold hopper" or linker in several therapeutic areas:
-
Kinase Inhibitors: The 2-amino-5-nitropyridine motif mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases.[1][4][3]
-
Library Synthesis: The free secondary amine on the piperidine ring is an ideal handle for parallel synthesis (amide coupling, reductive amination) to generate diverse libraries for High-Throughput Screening (HTS).[1][2]
-
PROTAC Linkers: The diamine nature allows it to serve as a rigid spacer between an E3 ligase ligand and a protein of interest.[1][4][2]
References
-
BuyersGuideChem. 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine Suppliers. Retrieved from [Link]
- PubChem.Compound Summary for CAS 916791-17-8.
Sources
An In-depth Technical Guide to the Chemical Structure Analysis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
Abstract
This technical guide provides a comprehensive framework for the chemical structure analysis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals, offering a detailed exploration of the requisite analytical methodologies for unambiguous structural elucidation and characterization. We delve into the causality behind experimental choices, integrating foundational principles with advanced spectroscopic and chromatographic techniques. This document establishes a self-validating system of protocols, from initial purity assessment to definitive structural confirmation, grounded in authoritative scientific principles.
Introduction: Deconstructing the Molecule
(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (CAS No. 916791-17-8, Molecular Weight: 236.27 g/mol ) is a molecule that marries three key structural motifs: a 5-nitropyridine ring, a piperidine scaffold, and a secondary amine linker.[1] Each of these components contributes to the overall physicochemical properties and potential biological activity of the compound.
-
The 5-Nitropyridine Moiety: The pyridine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] The addition of a nitro group at the 5-position renders the ring electron-deficient, which is a critical consideration for its reactivity, particularly its susceptibility to nucleophilic aromatic substitution.[1][2]
-
The Piperidine Scaffold: As a saturated heterocycle, the piperidine ring imparts a three-dimensional character to the molecule, which is often crucial for specific interactions with biological targets.[1] Its conformational flexibility can significantly influence binding affinity and selectivity.
-
The Secondary Amine Linker: The methylamine bridge connects the aromatic and saturated rings. This secondary amine is a key site for hydrogen bonding and can be protonated under physiological conditions, influencing solubility and receptor interactions.[1]
A thorough structural analysis is paramount to confirming the identity, purity, and stability of this compound, which are foundational requirements for any further research or development activities.
The Analytical Workflow: A Multi-faceted Approach
The definitive structural elucidation of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine necessitates a synergistic application of multiple analytical techniques. A logical progression, from purity assessment to detailed structural mapping, ensures data integrity and confidence in the final assignment.
Caption: A logical workflow for the comprehensive structural analysis of the target molecule.
Chromatographic Analysis for Purity Determination
Prior to extensive spectroscopic analysis, it is imperative to ascertain the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
3.1. Rationale for Method Selection
Pyridine derivatives can be challenging to analyze by chromatography due to their basicity, which can lead to peak tailing on standard silica-based columns.[3][4] Therefore, a reversed-phase HPLC (RP-HPLC) method using a modern, highly end-capped C18 column or a polar-embedded phase column is recommended to minimize these secondary interactions.[4] An acidic mobile phase modifier, such as formic acid or trifluoroacetic acid, is typically employed to protonate the amine functionalities, ensuring symmetrical peak shapes and reproducible retention times.[4]
3.2. Experimental Protocol: RP-HPLC
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | High efficiency and good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 10 minutes | To elute the compound and any potential impurities with different polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[3] |
| Detection | UV at 254 nm and ~320 nm | The nitropyridine chromophore is expected to have strong absorbance. |
| Injection Vol. | 1-5 µL | To avoid column overload.[4] |
| Sample Prep. | 0.1 mg/mL in 50:50 Water:Acetonitrile | Ensures solubility and compatibility with the mobile phase.[3] |
The output of this analysis is a chromatogram where the purity is determined by the area percentage of the main peak. For a research-grade compound, a purity of >95% is generally required.
Mass Spectrometry: Molecular Weight and Formula Confirmation
Mass spectrometry (MS) provides the molecular weight of the analyte, which is a critical piece of evidence in structural elucidation.
4.1. Ionization Technique Selection
Electrospray Ionization (ESI) is the preferred method for this molecule.[5] The presence of basic nitrogen atoms in both the pyridine and piperidine rings, as well as the secondary amine, allows for easy protonation to form a singly charged positive ion [M+H]⁺ in the ESI source.
4.2. Expected Mass and Fragmentation
The exact mass of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (C₁₁H₁₆N₄O₂) is 236.1273 g/mol . High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, should be employed to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 237.1351.
While a detailed fragmentation pattern requires experimental data, some fragmentation pathways can be predicted. The bond between the piperidine ring and the methylamine linker, or the bond between the nitrogen and the pyridine ring, are likely points of cleavage. The loss of the nitro group (NO₂) is also a common fragmentation pathway for nitroaromatic compounds.[6]
4.3. Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: ESI, Positive.
-
Mass Range: 50-500 m/z.
-
Data Analysis: The resulting mass spectrum will be analyzed for the [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass to confirm the elemental composition.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
5.1. Expected IR Absorptions
The structure of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine suggests several characteristic IR absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3310 | Weak-Medium | N-H stretch (secondary amine).[7][8] |
| ~3100-3000 | Medium | C-H stretch (aromatic).[5] |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic - piperidine and methyl). |
| ~1550 and ~1372 | Strong | Asymmetric and symmetric N-O stretching of the nitro group (NO₂).[9] |
| ~1600 | Medium | C=C and C=N stretching (pyridine ring). |
| ~1340-1250 | Strong | C-N stretching (aromatic amine).[7] |
| ~1250-1020 | Medium | C-N stretching (aliphatic amine).[7] |
The presence of a weak to medium band in the 3310-3350 cm⁻¹ region would be indicative of the secondary amine N-H stretch, distinguishing it from a primary amine which would show two bands.[7][8]
5.2. Experimental Protocol: FT-IR
-
Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.[5]
-
Data Acquisition: A background spectrum is recorded, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is required for an unambiguous assignment.
6.1. ¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected Chemical Shifts and Multiplicities:
-
Aromatic Protons (Pyridine Ring): This region will be highly informative. The nitro group is strongly electron-withdrawing, and the amine is electron-donating. We expect three distinct signals in the aromatic region (approx. 6.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield.
-
Piperidine Ring Protons: These will appear as a complex series of multiplets in the aliphatic region (approx. 1.2-3.5 ppm).[11] The axial and equatorial protons will have different chemical shifts and coupling constants, potentially leading to overlapping signals.[11]
-
Methylene Bridge (-CH₂-): The protons on the carbon linking the piperidine and the amine will likely appear as a doublet of doublets or a multiplet, coupled to the adjacent methine proton on the piperidine ring.
-
Amine Proton (-NH-): This proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It may exchange with deuterium in D₂O, causing the signal to disappear, which can be a useful diagnostic test.
6.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Expected Chemical Shifts:
-
Aromatic Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the nitro group will be significantly downfield. The carbon attached to the amine will also be influenced.
-
Piperidine Carbons: Five signals are expected in the aliphatic region (approx. 25-50 ppm).[12]
-
Methylene Bridge Carbon: A single signal in the aliphatic region.
6.3. 2D NMR Experiments
To resolve ambiguities from overlapping signals and to definitively establish connectivity, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the piperidine ring and the coupling between the methylene bridge and the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, for example, showing the correlation from the protons on the methylene bridge to the carbons of the pyridine ring.
Sources
- 1. (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine | 916791-17-8 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis protocols for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
Application Note: High-Fidelity Synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
Part 1: Strategic Analysis & Retrosynthesis
1.1 The Challenge: Regioselectivity in Diamines The target molecule, [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanamine , represents a "privileged scaffold" in medicinal chemistry, frequently serving as a precursor for kinase inhibitors and GPCR ligands. The synthesis involves coupling an electrophilic pyridine (2-chloro-5-nitropyridine ) with a diamine nucleophile (piperidin-3-ylmethanamine ).
-
The Problem: The nucleophile contains two distinct nitrogen centers:
-
Secondary Amine (
): Higher nucleophilicity due to inductive donation from the ring carbons, but potentially sterically encumbered. -
Primary Amine (
): Less sterically hindered but generally less nucleophilic than cyclic secondary amines in S Ar reactions.
-
-
The Risk: Reacting the unprotected diamine directly with the chloropyridine often results in a statistical mixture of
-arylation (Target A), -arylation (Target B), and bis-arylation (Target C). -
The Solution: To ensure 100% regiocontrol and high reproducibility, this protocol utilizes a Protection-Deprotection Strategy . We employ a Boc-protected primary amine precursor to exclusively direct the reaction to the piperidine ring nitrogen.
1.2 Retrosynthetic Pathway The synthesis is broken down into two high-yielding steps:
-
S
Ar Coupling: Reaction of 2-chloro-5-nitropyridine with tert-butyl (piperidin-3-ylmethyl)carbamate. -
Acidic Deprotection: Removal of the Boc group to reveal the primary amine.
Figure 1: Retrosynthetic logic ensuring regioselectivity via Boc-protection.
Part 2: Detailed Experimental Protocol
Step 1: Regioselective S Ar Coupling
Objective: Synthesize tert-butyl {[1-(5-nitropyridin-2-yl)piperidin-3-yl]methyl}carbamate.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | CAS No. |
|---|---|---|---|---|
| 2-Chloro-5-nitropyridine | 158.54 | 1.0 | 1.58 g | |
| tert-Butyl (piperidin-3-ylmethyl)carbamate | 214.29 | 1.1 | 2.36 g | |
| DIPEA (Hunig's Base) | 129.24 | 2.5 | 4.35 mL | 7087-68-5 |
| DMF (Anhydrous) | Solvent | - | 15 mL | 68-12-2 |[1][2][3][4]
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
) or Argon. -
Dissolution: Add 2-Chloro-5-nitropyridine (1.0 equiv) and tert-Butyl (piperidin-3-ylmethyl)carbamate (1.1 equiv) to the flask.
-
Solvation: Add anhydrous DMF (10 vol relative to limiting reagent). Stir until fully dissolved.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise via syringe. The solution may darken (yellow/orange) due to the formation of the activated complex.
-
Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the chloropyridine peak (UV 254 nm).
-
-
Workup:
-
Cool to room temperature (RT).
-
Pour the reaction mixture into Ice Water (100 mL). Stir vigorously for 15 minutes. The product usually precipitates as a yellow solid.
-
If Solid Forms: Filter via Büchner funnel, wash with water (
mL), and dry under vacuum. -
If Oil Forms: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine ( ), dry over , filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (
, 0–40% EtOAc in Hexanes).-
Yield Expectation: 85–95% (Yellow solid).
-
Step 2: Boc-Deprotection & Salt Formation
Objective: Cleave the carbamate to release the primary amine.
Reagents:
-
Substrate: Boc-intermediate from Step 1.
-
Acid Source: 4.0 M HCl in 1,4-Dioxane (preferred for solid isolation) OR TFA/DCM (1:1).
-
Solvent: 1,4-Dioxane or DCM.
Procedure (HCl Method - Preferred for Stability):
-
Dissolution: Dissolve the Boc-intermediate (1.0 equiv) in 1,4-Dioxane (5 vol).
-
Acidification: Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise at 0°C (ice bath).
-
Reaction: Remove ice bath and stir at RT for 2–3 hours.
-
Observation: A precipitate (the HCl salt of the target) should begin to form.
-
Monitoring: LC-MS should show mass
(free base mass) and disappearance of (Boc-protected).
-
-
Isolation:
-
Dilute with Diethyl Ether (
, 20 mL) to maximize precipitation. -
Filter the solid under
atmosphere (hygroscopic). -
Wash with cold ether.
-
-
Free-Basing (Optional): If the free amine is required for the next step:
-
Dissolve the HCl salt in minimal water.
-
Adjust pH to >10 using saturated
or 1N NaOH. -
Extract with DCM (
). Dry ( ) and concentrate.
-
Part 3: Critical Process Parameters & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Temperature | 80°C | 2-Chloro-5-nitropyridine is activated, but the steric bulk of the piperidine-3-substituent requires thermal energy to overcome the activation barrier without causing degradation. |
| Stoichiometry | 1.1 eq Amine | Slight excess ensures complete consumption of the electrophile (Pyridine), which is harder to separate from the product than the polar Boc-amine. |
| Base Choice | DIPEA | Non-nucleophilic base prevents competition with the amine substrate. Inorganic bases ( |
| Safety | Nitro Group | Nitro-pyridines can be energetic.[5] Avoid heating dry solids. Ensure reaction temperature does not exceed 100°C to prevent thermal runaway. |
Visual Workflow:
Figure 2: Operational workflow for the synthesis.
References
-
Regioselectivity in SNAr Reactions
-
BenchChem Technical Guide. "Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination." (2025).
- Mechanistic Insight: The nitro group at C-5 activates the C-2 position via resonance and induction, making it highly susceptible to nucleophilic attack by the secondary amine of the piperidine ring.
-
-
Starting Material Data
-
2-Chloro-5-nitropyridine:
-
tert-Butyl (piperidin-3-ylmethyl)carbamate: [3]
-
- General SNAr protocols for chloropyridines adapted from: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors.
Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for all chemicals prior to use.
Sources
- 1. 775288-71-6|1-(6-Nitropyridin-3-yl)piperazine|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. tert-butyl N-[(piperidin-3-yl)methyl]carbamate | C11H22N2O2 | CID 2756030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-nitropyridine [webbook.nist.gov]
Reaction conditions for coupling (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
An Application Guide to the Strategic Functionalization of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
Abstract
The (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine scaffold is a valuable building block in modern medicinal chemistry, combining the electron-deficient nitropyridine moiety with the versatile and frequently occurring piperidine core. This guide provides a detailed exploration of the key coupling reactions used to functionalize this molecule, with a focus on methods that are robust, scalable, and relevant to drug discovery campaigns. We will delve into the mechanistic rationale behind preferred reaction conditions for two primary transformations: N-alkylation via reductive amination and N-acylation for amide bond formation. This document serves as a practical resource for researchers, offering step-by-step protocols, troubleshooting insights, and a summary of optimized conditions to facilitate the synthesis of diverse compound libraries based on this privileged scaffold.
Introduction: A Scaffold of Interest
Nitropyridines are critical intermediates in the synthesis of various pharmaceuticals and agrochemicals, with the nitro group serving both as a potent electron-withdrawing group that modulates biological activity and as a synthetic handle for further transformations (e.g., reduction to an amine).[1] The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs, prized for its ability to improve physicochemical properties such as solubility and to project substituents into defined three-dimensional space. The combination of these two fragments in (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (hereafter 1 ) creates a bifunctional molecule with significant potential for generating novel chemical entities.
The primary reactivity of compound 1 for subsequent diversification lies in the secondary amine of the piperidine ring. This application note will focus on the two most industrially and academically relevant coupling reactions for its functionalization: reductive amination and acylation.
Synthesis of the Core Scaffold (1)
The most efficient and widely adopted method for the synthesis of the parent scaffold 1 is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction provides a reliable method for forming the crucial C-N bond between the pyridine and piperidine rings. The reaction couples an aryl halide, 2-chloro-5-nitropyridine, with 3-(aminomethyl)piperidine. The electron-withdrawing nitro group activates the C-Cl bond, making the oxidative addition step, often the rate-limiting step for aryl chlorides, more facile.[4]
Figure 1: General workflow for the Buchwald-Hartwig synthesis of the title compound 1 .
Protocol 2.1: Synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (1)
-
Materials : 2-chloro-5-nitropyridine, 3-(aminomethyl)piperidine, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.
-
Procedure :
-
To an oven-dried flask, add 2-chloro-5-nitropyridine (1.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene.
-
In a separate flask, dissolve 3-(aminomethyl)piperidine (1.2 eq) and NaOtBu (1.4 eq) in anhydrous toluene.
-
Add the amine/base solution to the catalyst mixture under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (Silica gel, typically using a gradient of dichloromethane/methanol) to yield compound 1 .
-
Key Coupling Reaction: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the N-alkylation of amines.[5] It proceeds in two stages: the formation of an iminium ion intermediate from the reaction of the secondary amine of 1 with an aldehyde or ketone, followed by in-situ reduction with a mild hydride source.[6][7] This method offers high control and avoids the over-alkylation issues common with direct alkylation using alkyl halides.
Figure 2: Simplified mechanism of reductive amination.
Optimized Conditions for Reductive Amination
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not readily reduce the starting aldehyde or ketone.
| Aldehyde/Ketone | Reducing Agent | Solvent | Additive | Temp (°C) | Time (h) |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | Acetic Acid (cat.) | 25 | 4-12 |
| Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | None | 25 | 6-18 |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCM / Methanol | Acetic Acid (cat.) | 25 | 8-16 |
| Acetone | NaBH₃CN | Methanol | Acetic Acid (to pH 6) | 25 | 12-24 |
Table 1: Representative conditions for the reductive amination of compound 1 .
Protocol 3.2: General Procedure for Reductive Amination
-
Materials : Compound 1 , Aldehyde or Ketone, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Acetic Acid.
-
Procedure :
-
Dissolve compound 1 (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via column chromatography or preparative HPLC to yield the desired N-alkylated product.
-
Key Coupling Reaction: N-Acylation (Amide Formation)
Amide bond formation is arguably the most common reaction in drug discovery. Coupling the secondary amine of 1 with a carboxylic acid using a peptide coupling reagent is a reliable and high-yielding method for generating diverse amides. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are standard.
Protocol 4.1: General Procedure for EDC/HOBt Mediated Acylation
-
Materials : Compound 1 , Carboxylic Acid, EDC hydrochloride, HOBt, Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).
-
Procedure :
-
In a flask, dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of compound 1 (1.0 eq) in DMF to the activated acid mixture.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture to act as a non-nucleophilic base.
-
Stir at room temperature for 6-18 hours. Monitor the reaction by LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final amide.
-
Scientific Integrity: Causality and Self-Validation
-
Expertise & Experience : The choice of NaOtBu in the initial Buchwald-Hartwig synthesis is based on its efficacy for C-Cl bond activation, though weaker bases like Cs₂CO₃ can be used for base-sensitive substrates.[4] For reductive amination, NaBH(OAc)₃ is superior to NaBH₄ because its reactivity is attenuated by the electron-withdrawing acetate groups, preventing the reduction of the starting aldehyde and allowing for a one-pot procedure.[6] The nitro group on the pyridine ring is generally stable under these conditions but can be susceptible to reduction with stronger, non-selective reducing agents or catalytic hydrogenation, which would simultaneously reduce the nitro group to an aniline. The use of strong bases like KOtBu with nitropyridines should be approached with caution as they can be incompatible.[8]
-
Trustworthiness : Each protocol is a self-validating system. The progress of every reaction must be monitored by an appropriate analytical technique (TLC or LC-MS). This allows the researcher to confirm the consumption of starting materials and the formation of the desired product, and to identify any potential side products in real-time. Purification by chromatography ensures the final compound's identity and purity, which should be confirmed by NMR and Mass Spectrometry.
References
-
Buchwald, S. L., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Angewandte Chemie International Edition in English, 33(20), 2046-2048. [Link]
-
Haskel, A., & Keinan, E. (1998). Scandium(III) Triflate as a Novel Catalyst for Reductive Amination. Organic Letters, 1(1), 9-11. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 101-154. [Link]
-
Katritzky, A. R., & Laurenzo, K. S. (1986). The reactions of 2- and 4-chloro-3,5-dinitropyridines with amines. Journal of Organic Chemistry, 51(26), 5039-5043. [Link]
-
Sheremetev, A. B. (2009). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
IQS Directory. (n.d.). Buchwald-Hartwig Amination. WordPress. [Link]
-
Knochel, P., et al. (2011). Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(20), 8233-8248. [Link]
-
Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 516-519. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Solubility Profiling of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine in DMSO and Methanol
Introduction & Scientific Rationale
The compound (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (CAS No. 916791-17-8) represents a highly specialized chemical entity designed through the principles of molecular hybridization. By bridging the well-established pyridine and piperidine scaffolds via an amine linker, this structure offers unique pharmacophoric properties for drug discovery [1]. The 5-nitropyridine ring acts as a strong electron-withdrawing group, significantly influencing the electronic character of the molecule and making it an excellent candidate for nucleophilic aromatic substitution and SAR (Structure-Activity Relationship) probing [1].
In early-stage drug development, determining the precise solubility of such intermediates is critical. Poor solubility can mask compound activity in bioassays, lead to unpredictable in vitro results, and ultimately cause late-stage attrition due to poor bioavailability [2]. This application note details the physicochemical profiling and robust solubility assessment of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine in two fundamental laboratory solvents: Dimethyl sulfoxide (DMSO) and Methanol (MeOH) .
Physicochemical Profiling
To establish a baseline for our solubility models, the quantitative and structural data of the compound are summarized below:
| Parameter | Value / Description |
| Compound Name | (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine |
| CAS Number | 916791-17-8 |
| Molecular Formula | C11H16N4O2 |
| Molecular Weight | 236.27 g/mol |
| Structural Features | 5-nitropyridine ring, piperidine ring, amine linker |
| Hydrogen Bond Donors | 2 (Amine linker NH, Piperidine NH) |
| Hydrogen Bond Acceptors | 4 (Nitro group oxygens, Pyridine nitrogen, Piperidine nitrogen) |
Solvation Mechanics: Causality Behind Solvent Selection
As an application scientist, it is vital to understand why specific solvents are chosen and how they interact with the solute's molecular architecture.
-
DMSO (Dimethyl Sulfoxide): DMSO is a polar aprotic solvent and the industry standard for preparing highly concentrated stock solutions (e.g., 10–50 mM) for kinetic solubility assays [3]. For (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine, DMSO effectively disrupts the solid crystal lattice. Its strong dipole moment solvates the electron-deficient 5-nitropyridine ring and the nitro group via dipole-dipole interactions. Because DMSO does not donate hydrogen bonds, it maintains the compound in a highly reactive, un-ionized state, preventing premature degradation before aqueous dilution [3].
-
Methanol (MeOH): Methanol is a polar protic solvent. It is the solvent of choice for downstream analytical quantification (such as LC-MS/MS) due to its volatility and excellent compatibility with electrospray ionization (ESI) [4]. Methanol actively engages in hydrogen bonding with both the hydrogen bond donors (amine linker) and acceptors (nitro group) of the compound. This dual action ensures stable thermodynamic solubility during chromatographic separation [4].
Experimental Protocols: Self-Validating Systems
To ensure absolute data integrity, the following protocols utilize a self-validating approach, incorporating visual confirmation, centrifugation, and analytical quantification to prevent false positives caused by supersaturation or micro-precipitates[5].
Protocol A: Preparation of 10 mM DMSO Stock (Kinetic Solubility Precursor)
Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable to precipitation, typically after diluting a DMSO stock into an aqueous medium [6].
-
Weighing: Accurately weigh 2.36 mg of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine powder into a low-binding 1.5 mL microcentrifuge tube.
-
Solvation: Add exactly 1.00 mL of anhydrous, LC-MS grade DMSO to the tube.
-
Agitation: Vortex the mixture for 60 seconds at maximum speed. If visible particulates remain, sonicate in a water bath at 25°C for 5 minutes.
-
Verification (QC Step): Visually inspect the solution against a dark background to confirm complete dissolution. The absence of the Tyndall effect (light scattering) confirms that no micro-suspensions remain [7].
-
Storage: Aliquot into 50 µL volumes in tightly sealed vials to prevent hygroscopic water absorption from the atmosphere. Store at -20°C until use.
Protocol B: Shake-Flask Thermodynamic Solubility in Methanol
Thermodynamic solubility is the equilibrium concentration of the most stable solid form in contact with the solvent over an extended period [5].
-
Saturation: Add an excess amount of the solid compound (~15 mg) to a glass vial containing 1.0 mL of LC-MS grade Methanol. The presence of undissolved solid is required to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25°C, agitating at 400 rpm for 24 to 48 hours [8].
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to firmly pellet the undissolved solid [5].
-
Filtration (QC Step): Carefully aspirate the supernatant without disturbing the pellet and pass it through a 0.22 µm PTFE syringe filter. Critical: Discard the first 100 µL of the filtrate to account for potential compound adsorption to the filter membrane [5].
-
Dilution & Quantification: Dilute the filtrate 1:1000 in Methanol containing an appropriate internal standard. Quantify the concentration using LC-MS/MS against a standard calibration curve prepared from the DMSO stock [4].
Data Presentation: Expected Solubility Metrics
Based on the structural properties and standard behaviors of hybrid pharmacophores, the following table outlines the expected solubility ranges and their primary applications:
| Solvent / Matrix | Assay Type | Expected Solubility Range | Primary Application |
| DMSO | Kinetic (Stock Prep) | > 50 mM | High-throughput screening, biological assay dosing [3] |
| Methanol | Thermodynamic | 10 – 30 mM | LC-MS/MS mobile phase, structural characterization [4] |
| Aqueous Buffer (pH 7.4) | Kinetic (from DMSO) | 50 – 200 µM | In vitro ADME profiling, lead optimization [6] |
Visualizations
Workflow Diagram
Caption: Step-by-step workflow for kinetic and thermodynamic solubility assessment using LC-MS/MS.
Solvation Mechanism Diagram
Caption: Molecular interaction network detailing the solvation of the compound in DMSO and Methanol.
References
-
Creative Biolabs - Aqueous Solubility Source: Creative Biolabs URL:[Link]
-
Bio-protocol - Determination of Thermodynamic Solubility Source: Bio-protocol URL:[Link]
-
Raytor - Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL:[Link]
-
ACS Omega - An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays Source: ACS Publications URL: [Link]
-
Dissolution Technologies - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients Source: Dissolution Technologies URL: [Link]
-
Bienta - Shake-Flask Solubility Assay Source: Bienta URL: [Link]
Application Note: High-Efficiency Functionalization of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
[1]
Executive Summary & Scaffold Analysis
The molecule (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (referred to herein as Scaffold-1 ) represents a high-value building block.[1] It features a semi-rigid piperidine core that positions a primary amine "warhead" for diversity-oriented synthesis, while the 5-nitropyridine moiety serves as a masked aniline (reducible) or an electron-deficient aromatic system for
Structural Breakdown & Reactivity Profile
Success with Scaffold-1 requires understanding the competing reactivities of its three distinct zones.
| Functional Zone | Structure | Reactivity & Risk Assessment |
| Zone A: Primary Amine | Target. High nucleophilicity ( | |
| Zone B: Piperidine Core | Cyclic Amine | Inert. The nitrogen is capped by the pyridine ring. The C3-stereocenter dictates the vector of the primary amine. |
| Zone C: Nitropyridine | 5-Nitro-2-pyridyl | Sensitive. The nitro group is electron-withdrawing, making the pyridine ring electron-deficient.[1] Critical Risk: The nitro group is susceptible to reduction. Avoid catalytic hydrogenation ( |
Visualizing the Reaction Landscape
The following diagram maps the "Safe" vs. "Hazardous" synthetic pathways for this specific scaffold.
Figure 1: Chemoselectivity map.[1] Green pathways preserve the nitro "warhead"; red pathways lead to off-target reduction.[1]
Detailed Experimental Protocols
Protocol A: High-Throughput Amide Coupling (HATU Method)
Use this for generating diverse amide libraries (SAR exploration).[1]
Rationale: The primary amine is highly reactive. HATU is chosen over EDC/HOBt for faster kinetics and higher yields with sterically demanding acids. The base (DIPEA) ensures the amine is free-based without hydrolyzing the nitropyridine.
Materials:
-
Scaffold-1 (1.0 equiv)[1]
-
Carboxylic Acid (
) (1.2 equiv)[1] -
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMA (DCM can be used if solubility permits).[2]
Step-by-Step Workflow:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (
concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange is normal. -
Addition: Dissolve Scaffold-1 (1.0 equiv) in a minimal amount of DMF. Add this solution to the activated acid mixture.
-
Reaction: Add the remaining DIPEA (1.5 equiv). Stir at RT for 2–4 hours.
-
Workup:
-
Option A (Scale < 50 mg): Direct purification via Prep-HPLC (Acidic modifier: Formic acid or TFA is fine; the pyridine is weak).
-
Option B (Scale > 100 mg): Dilute with EtOAc, wash with sat.[2]
(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), water ( ), and brine.[1] Dry over .
-
-
Yield Expectation: 85–95%.
Protocol B: "Nitro-Safe" Reductive Amination
Use this to install alkyl groups while preserving the nitro moiety.[1]
Rationale: Standard hydrogenation (
Materials:
-
Scaffold-1 (1.0 equiv)[1]
-
Aldehyde (
) (1.1 equiv)[1] -
STAB (
) (2.0 equiv) -
Acetic Acid (catalytic, 1 drop per mL)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]
Step-by-Step Workflow:
-
Imine Formation: In a reaction vessel, combine Scaffold-1 and the Aldehyde in DCE (
). Add catalytic Acetic Acid. Stir for 30–60 minutes at RT.-
Note: Ensure the aldehyde is fully dissolved.
-
-
Reduction: Add STAB (2.0 equiv) in one portion.
-
Caution: Mild gas evolution (
) may occur.
-
-
Incubation: Stir at RT for 4–16 hours.
-
Quench: Add sat. aqueous
to neutralize the acid and quench excess hydride. Stir vigorously for 15 minutes. -
Extraction: Extract with DCM (
). The product (secondary amine) will be in the organic layer. -
Purification: Flash chromatography (DCM/MeOH gradient).
-
Tip: The secondary amine product may streak on silica; add 1%
or to the eluent.
-
Protocol C: Sulfonylation
Use this to create sulfonamides (bioisosteres of amides).
Materials:
-
Scaffold-1 (1.0 equiv)[1]
-
Sulfonyl Chloride (
) (1.1 equiv)[1] -
Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Solvent: DCM (anhydrous).[2]
Step-by-Step Workflow:
-
Setup: Dissolve Scaffold-1 and TEA in anhydrous DCM (
) under nitrogen. Cool to (ice bath). -
Addition: Add the Sulfonyl Chloride dropwise (neat or in DCM solution).
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Troubleshooting: If the reaction is sluggish, add a catalytic amount (
equiv) of DMAP (4-Dimethylaminopyridine).[1]
-
-
Workup: Wash with
(to remove TEA/DMAP/Pyridine), then brine.-
Note: The 5-nitropyridine core is not basic enough to be protonated significantly by
and will remain in the organic layer.
-
Decision Logic for Protocol Selection
Use the following logic gate to determine the optimal synthetic route based on your desired final compound properties.
Figure 2: Synthetic decision tree for Scaffold-1 functionalization.
Troubleshooting & Optimization
Solubility Issues
The 5-nitropyridine moiety can make the scaffold sparingly soluble in pure ether or hexanes.
-
Solution: Use DCM, DMF, or a DCM/MeOH (9:[1]1) mixture for reactions.[2][3][4]
-
For LCMS: Dissolve samples in DMSO or Acetonitrile/Water (1:1).
Handling the Nitro Group
If your final target requires the reduction of the nitro group (to an aniline) after functionalizing the primary amine:
-
Perform the functionalization (e.g., Amide Coupling) first using the protocols above.
-
Subsequent Step: Reduce the nitro group using
(1 atm) and in MeOH, or Iron/Ammonium Chloride ( ) in EtOH/Water if sensitive functional groups (alkenes, halogens) are present [2].[1]
Purification of Polar Amines
If the product of Protocol B (Reductive Amination) is very polar:
-
Use SCX-2 (Strong Cation Exchange) cartridges.[1]
-
Load reaction mixture (in MeOH/DCM).
-
Wash with MeOH (removes non-basic impurities).
-
Elute product with
in MeOH.
-
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[5] Tetrahedron, 61(46), 10827-10852.[1]
-
Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1]
Handling and storage guidelines for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
Application Note: Handling and Storage Guidelines for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
Executive Summary
This application note provides a comprehensive technical guide for the handling, storage, and solubilization of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (CAS 916791-17-8). This compound, a functionalized nitro-pyridine derivative featuring a piperidine pharmacophore, serves as a critical intermediate in medicinal chemistry and a potential ligand in biological assays. Due to the presence of a secondary amine, a basic piperidine ring, and an electron-deficient nitro-aromatic system, this molecule exhibits specific physicochemical sensitivities—notably to light, oxidation, and moisture.
The protocols detailed below are designed to maximize compound stability, ensure experimental reproducibility, and maintain operator safety.
Compound Identity & Physicochemical Profile
Understanding the molecular architecture is the first step in proper handling. The electron-withdrawing nitro group at the 5-position of the pyridine ring significantly reduces the basicity of the adjacent amine linker but leaves the piperidine nitrogen relatively basic and prone to protonation or oxidation.
| Property | Specification |
| Chemical Name | (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine |
| CAS Number | 916791-17-8 |
| Molecular Formula | C₁₁H₁₆N₄O₂ |
| Molecular Weight | 236.27 g/mol |
| Appearance | Yellow to Orange Solid (Characteristic of nitro-pyridines) |
| Solubility | DMSO: >20 mg/mL (Excellent)Ethanol: ModerateWater: Low (unless protonated/salt form) |
| pKa (Predicted) | ~9.8 (Piperidine N), ~2.5 (Pyridine N) |
| Key Sensitivities | Light (Nitro group photoreduction), Moisture (Hygroscopic amine) |
Safety & Hazard Assessment (GHS Standards)
While specific toxicological data for this novel entity may be limited, "read-across" principles from structurally similar 2-amino-5-nitropyridines and piperidines dictate a conservative safety profile.
Core Hazards:
-
Acute Toxicity (Oral/Inhalation): Likely Category 4 (Harmful).[1]
-
Skin/Eye Irritation: Category 2/2A. The basic piperidine moiety can cause significant irritation to mucous membranes.
-
Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).[1][2]
Safety Workflow Diagram
The following decision tree outlines the mandatory safety checks before opening a vial.
Figure 1: Operational safety workflow for handling nitro-pyridine amines.
Storage Guidelines
Proper storage is non-negotiable for maintaining the integrity of the nitro group (susceptible to photoreduction) and the piperidine ring (susceptible to oxidation).
Long-Term Storage (> 1 Month)
-
Temperature: -20°C is mandatory.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. The secondary amine can react with atmospheric CO₂ to form carbamates over extended periods.
-
Container: Amber glass vials with Teflon-lined caps. Do not use clear glass; nitro compounds can degrade into nitroso derivatives under UV/visible light exposure.
Short-Term Storage (Working Bench)
-
Temperature: 2-8°C (Refrigerated).
-
Desiccation: Keep in a desiccator when not in use. The piperidine moiety is hygroscopic; absorbed water will alter molecular weight calculations and may catalyze hydrolysis.
Solubilization & Handling Protocols
This section provides a self-validating protocol for preparing stock solutions. The choice of DMSO (Dimethyl Sulfoxide) is prioritized due to its high solvency power for nitro-aromatics and biological compatibility.
Protocol: Preparation of 10 mM Stock Solution
Reagents:
-
Compound: (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (MW: 236.27)[3]
-
Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%)
Step-by-Step Methodology:
-
Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15-20 mins) before opening.
-
Scientific Rationale: Opening a cold vial introduces condensation, which degrades the hygroscopic amine.
-
-
Weighing: Accurately weigh 2.36 mg of the solid into a tared amber microcentrifuge tube or glass vial.
-
Note: Use an anti-static gun if the powder is static-charged.
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex moderately for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1 minute.
-
Visual Check: Solution should be clear, yellow/orange, and free of turbidity.
-
-
Aliquot & Freeze: Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Stability of Stock Solutions
-
DMSO/Ethanol: Stable for 3 months at -20°C.
-
Aqueous Buffers: Unstable. Prepare fresh. The nitro-pyridine ring is susceptible to nucleophilic attack (hydrolysis) at the C-2 position in basic aqueous media over time.
Experimental Workflow: Biological Dilution
When using this compound in cellular assays, precipitation is a common failure mode. Follow this serial dilution pathway to prevent "crashing out."
Figure 2: Serial dilution strategy to maintain solubility in aqueous media.
Critical Step: Always add the concentrated DMSO solution into the aqueous buffer while vortexing, not the other way around. This prevents local high concentrations that trigger precipitation.
Emergency Procedures
-
Skin Contact: Wash immediately with soap and copious water.[1] The lipophilic nature of the nitro-pyridine allows for rapid dermal absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2][4]
-
Spill Cleanup:
References
-
BenchChem. (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine Product Specifications. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77887 (3-Nitropyridin-2-amine Analog Read-Across). Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from .
-
American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from .
Sources
Troubleshooting & Optimization
Purification of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine by column chromatography
Technical Support Center: Purification of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
Ticket ID: #PUR-5NP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary: The Molecule & The Challenge
You are attempting to purify (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine . Before starting, understand the physicochemical adversary you are facing.
-
The Core (Nitro-pyridine): A planar, electron-deficient aromatic system. It provides UV activity (likely yellow/orange) but reduced basicity at the pyridine nitrogen due to the strong electron-withdrawing nitro group.
-
The Tail (Piperidin-3-ylmethyl-amine): This contains a highly basic aliphatic amine (pKa ~10-11).
-
The Conflict: Standard silica gel is acidic (pKa ~5). Your basic amine "tail" will protonate upon contact with silica silanols, forming ionic bonds. This causes severe streaking (tailing) , irreversible adsorption, and co-elution with impurities.
This guide provides the protocol to suppress these interactions and achieve a clean separation.
Part 1: Pre-Purification Protocol (The "Self-Cleaning" Step)
User Question: "My crude mixture is a dark sludge. Should I load this directly onto the column?"
Expert Resolution: Absolutely not. Direct loading of crude SNAr reaction mixtures often leads to column fouling. Because your product is a base, you can exploit Acid-Base Extraction to remove 90% of non-basic impurities (like unreacted 2-chloro-5-nitropyridine or hydrolyzed phenols) before chromatography.
Protocol:
-
Dissolve crude residue in EtOAc or DCM.
-
Extract with 1M HCl (x3). The product (amine) moves to the aqueous layer; neutral/acidic impurities stay in organic.[1]
-
Wash the aqueous layer with fresh EtOAc (x1) to remove trapped neutrals.
-
Basify the aqueous layer to pH >12 using 6M NaOH or saturated Na₂CO₃. The product will precipitate or oil out.
-
Extract back into DCM (x3).
-
Dry (Na₂SO₄) and concentrate.
Part 2: Method Development & TLC
User Question: "I see a streak from the baseline to the solvent front on my TLC. What is the Rf?"
Expert Resolution: You are witnessing the "Silanol Effect." You cannot determine an Rf without a modifier.
The Golden Rule of Amine TLC: Never run a neutral solvent system. You must saturate the silica's acidic sites with a volatile base.
| Parameter | Recommendation | Why? |
| Base Modifier | Triethylamine (TEA) or NH₄OH | Competes with your product for silanol binding sites.[4] |
| Concentration | 1% - 5% v/v | Sufficient to block active sites without altering selectivity too drastically. |
| Solvent System A | DCM / MeOH / NH₄OH (90:9:1) | "The Nuclear Option" for very polar amines. |
| Solvent System B | DCM / MeOH / TEA (95:5:0.5) | Milder, good for less polar variants. |
| Visualization | UV (254 nm) & Ninhydrin | Nitro group absorbs UV; Amine stains red/purple with Ninhydrin. |
Part 3: Flash Chromatography Workflow
User Question: "How do I scale this up to a flash column? Liquid loading isn't working well."
Expert Resolution: Nitro compounds often have poor solubility in non-polar mobile phases (like Hexane/DCM), leading to precipitation at the column head if liquid loaded.
Recommended Workflow: Dry Loading
-
Dissolve crude in a minimal amount of MeOH/DCM.
-
Add silica gel (ratio 1:2 crude:silica) or Celite 545.
-
Evaporate to a free-flowing powder.
-
Load this powder into a solid load cartridge (or on top of the column).
The Gradient (DCM/MeOH/NH₄OH):
-
Solvent A: DCM
-
Solvent B: 10% MeOH in DCM (containing 1% NH₄OH) [Note: Premix the ammonia into the MeOH/DCM stock to ensure stable pH]
-
Gradient Profile:
-
0% B for 2 CV (Column Volumes) - Elutes non-polar junk.
-
0% to 50% B over 10 CV.
-
Hold at 50% B.
-
Part 4: Troubleshooting (Q&A)
Ticket #402: "The product is stuck at the baseline even with 10% MeOH."
-
Diagnosis: The interaction with silica is too strong, or the product has precipitated.
-
Fix: Switch to Amine-Functionalized Silica (NH-Silica) . This stationary phase is chemically bonded with propyl-amine groups, creating a basic surface. It eliminates the need for TEA/NH₄OH in the mobile phase and allows you to use simpler solvents like Hexane/Ethyl Acetate.[3]
Ticket #405: "I recovered my product, but it smells like fish/ammonia."
-
Diagnosis: Residual Triethylamine or Ammonia.
-
Fix:
-
Rotovap down to dryness.
-
Redissolve in DCM and wash with Saturated NaHCO₃ (mildly basic wash removes salts but keeps amine free).
-
Alternatively, repeated co-evaporation with DCM/Heptane can help remove TEA (azeotropic removal).
-
Ticket #409: "My peak shape is 'shark-finned' (fronting)."
-
Diagnosis: Solubility issue (column overload) or "Solvent Strong Effect."
-
Fix: You likely liquid-loaded in pure MeOH or a strong solvent. Switch to Dry Loading (see Part 3) to ensure the sample starts as a tight band.
Part 5: Logic & Decision Pathways
The following diagram illustrates the decision matrix for purifying this specific aminopyridine derivative.
Caption: Decision tree for optimizing the purification of basic aminopyridines, prioritizing stationary phase selection and loading techniques.
References
-
Biotage . (2023).[2] Strategies for the Purification of Ionizable Organic Amine Compounds. Retrieved from [Link]
-
Teledyne ISCO . (2012).[5] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Retrieved from [Link]
-
PubChem . (2025).[6] 2-Amino-5-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Resolving solubility issues with (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
Welcome to the technical support resource for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine that influence its solubility?
A1: The solubility of this compound is governed by a combination of its three primary structural components: the 5-nitropyridine ring, the piperidine ring, and the methylamine linker.
-
5-Nitropyridine Ring: The nitro group is strongly electron-withdrawing, which makes the pyridine ring electron-deficient.[1][2] This high polarity suggests some solubility in polar organic solvents.[3] However, nitroaromatic compounds are generally insoluble or sparingly soluble in water.[3]
-
Piperidine Ring: This saturated heterocycle is conformationally flexible and, depending on its substituents, can be quite nonpolar.[4] The secondary amine within the piperidine ring is basic, with a pKa around 11.22 for protonated piperidine.[5] This basicity is a critical factor for pH-dependent solubility.[5]
-
Methylamine Linker: The amine linker provides an additional site for hydrogen bonding and protonation, further contributing to the compound's pH-dependent solubility.[6]
Q2: I'm observing poor solubility in aqueous buffers like PBS. Why is this happening and what's the first step to address it?
A2: Poor aqueous solubility is expected for this compound at neutral pH.[7] The nonpolar characteristics of the piperidine and the aromatic pyridine ring tend to dominate at neutral pH, leading to low water solubility.[7]
The most effective initial step is to adjust the pH. Since the molecule contains basic nitrogen atoms in the piperidine ring and the amine linker, decreasing the pH will protonate these sites.[5] The resulting salt form will be significantly more soluble in aqueous solutions.[5] A good starting point is to attempt dissolution in a dilute acidic solution, such as 0.01 M to 0.1 M hydrochloric acid (HCl).[7]
Q3: Which organic solvents are most likely to dissolve (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine?
A3: Based on the "like dissolves like" principle, polar aprotic solvents are excellent candidates for dissolving this compound.[8] The high polarity of the nitro-pyridin-2-yl moiety suggests good solubility in solvents such as:
Polar protic solvents like ethanol and methanol may also be effective.[9] For creating stock solutions for biological assays, DMSO is a common first choice due to its strong solubilizing power and miscibility with aqueous media.[7]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. How can I prevent this?
A4: This is a common challenge with poorly soluble compounds.[7] Here are several strategies to overcome this:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as high as experimentally tolerable (typically ≤1%) to maintain solubility.[7]
-
Use a Co-solvent: Gradually add a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer before adding your compound stock.[7][8]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent.[7]
-
Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can sometimes prevent precipitation upon its addition to the aqueous buffer.[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Initial Dissolution
This guide provides a structured workflow for achieving the initial dissolution of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine.
Caption: Workflow for initial compound dissolution.
Step-by-Step Protocol:
-
Solvent Selection: Begin with a small amount of the compound and test solubility in a range of solvents. Based on the compound's structure, prioritize polar aprotic solvents like DMSO or DMF for organic-based experiments, and acidic aqueous solutions for aqueous applications.
-
Room Temperature Dissolution: Add the selected solvent to the compound and stir vigorously at room temperature.
-
Gentle Heating: If the compound does not dissolve, gently warm the mixture. For many substances, solubility increases with temperature.[8] Be cautious and monitor for any signs of compound degradation (e.g., color change).
-
Sonication: If heating is ineffective or undesirable, place the sample in an ultrasonic bath.[8] Sonication uses high-frequency sound waves to agitate the solvent and break down solid particles, which can enhance the rate of dissolution.[8]
-
Re-evaluation: If the compound remains insoluble, a different solvent system or a pH modification approach is necessary.
Guide 2: pH-Dependent Solubility Optimization
This guide details the process of leveraging the basic nature of the piperidine and amine moieties to enhance aqueous solubility.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi-res.com [mdpi-res.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine | 916791-17-8 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Nitropyridine Piperidine Intermediates
Welcome to the advanced troubleshooting guide for the crystallization of nitropyridine piperidine intermediates. These molecules—typically synthesized via Nucleophilic Aromatic Substitution (SNAr) between a halogenated nitropyridine and piperidine—are critical building blocks in medicinal chemistry. However, their unique electronic properties and moderate melting points often lead to severe downstream purification challenges, most notably Liquid-Liquid Phase Separation (LLPS) and chromophore entrapment .
This guide is engineered for process chemists and drug development professionals, providing causality-driven diagnostics and self-validating experimental protocols.
Diagnostic Workflows
Understanding the thermodynamic and kinetic pathways of your crystallization process is the first step in troubleshooting. The diagrams below illustrate the physical chemistry logic behind phase separation and the recommended diagnostic workflow.
Thermodynamic pathways determining LLPS versus crystalline nucleation.
Workflow for mitigating LLPS and impurity entrapment in nitropyridine crystallization.
Frequently Asked Questions (FAQs)
Q1: Why does my nitropyridine piperidine intermediate consistently "oil out" instead of forming a crystalline suspension? A: This phenomenon is scientifically defined as.
-
Causality: During the cooling of the reaction mixture, the supersaturated solution crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. Nitropyridine piperidine intermediates often have moderate-to-low melting points. Residual impurities from the (such as unreacted 2-chloro-5-nitropyridine or highly polar byproducts) depress the melting point of the intermediate further, which expands the miscibility gap. Because solute molecules in these product-rich droplets possess high mobility and arrange randomly, the oil phase acts as a highly effective solvent for unwanted impurities, severely hindering purification.
Q2: How can I thermodynamically force the system to bypass LLPS and favor primary nucleation? A: You must alter the phase diagram so that the solubility curve is reached before the binodal curve.
-
Causality: Solvents with extreme polarity differences from the solute (e.g., highly aqueous mixtures) force early demixing. By increasing the solvency (e.g., shifting from a 50:50 EtOH/Water ratio to 80:20 EtOH/Water), you suppress the miscibility gap. Alternatively, introducing seed crystals halfway into the Metastable Zone Width (MSZW) provides a low-energy surface for solute integration, kinetically outcompeting the formation of the oil phase.
Q3: My crystals nucleate successfully, but they are heavily discolored (bright orange/red) despite multiple washes. How do I purge these chromophores? A:
-
Causality: The SNAr reaction between piperidine and a nitropyridine proceeds via a negatively charged Meisenheimer complex. Trace amounts of these highly colored, stabilized intermediates—or oxidized degradation products of the piperidine ring—can become kinetically entrapped within the crystal lattice during rapid nucleation. Washing only removes surface impurities. To purge lattice-entrapped chromophores, you must implement temperature cycling (Ostwald ripening), which selectively dissolves smaller, imperfect crystals and redeposits the solute onto larger, purer crystal faces.
Quantitative Data: Solvent Screening & Phase Behavior
The table below summarizes representative phase behaviors for a standard 2-(piperidin-1-yl)-5-nitropyridine intermediate across various solvent systems.
| Solvent System (v/v) | Solubility @ 60°C (mg/mL) | Solubility @ 5°C (mg/mL) | MSZW (°C) | Phase Behavior upon Cooling | Purity (HPLC Area %) |
| Ethanol (100%) | 120 | 15 | 12 | Clean Nucleation | >99.5% |
| Ethanol/Water (50:50) | 45 | <2 | 5 | Severe LLPS (Oiling Out) | 92.0% (Gum/Glass) |
| Isopropanol (100%) | 85 | 8 | 15 | Clean Nucleation | 99.1% |
| Toluene/Heptane (1:2) | 150 | 25 | 8 | Transient LLPS -> Solid | 96.5% |
| Ethyl Acetate | >300 | 110 | N/A | No Crystallization | N/A |
Self-Validating Experimental Protocols
Protocol A: Antisolvent Crystallization with Seeding (Bypassing LLPS)
This protocol is designed to kinetically favor crystal growth over phase demixing by strictly controlling supersaturation.
-
Dissolution: Dissolve the crude nitropyridine intermediate in 100% Ethanol at 60°C to achieve a concentration of approximately 100 mg/mL.
-
Validation Checkpoint: The solution must be optically clear. If the solution remains turbid at 60°C, an insoluble inorganic salt (e.g., K₂CO₃ from the SNAr reaction) is present. Perform a hot filtration before proceeding; failure to do so will result in false nucleation signals.
-
-
Cooling to MSZW: Cool the reactor to 45°C at a controlled rate of 0.5°C/min.
-
Seeding: Introduce 1-2 wt% of pure crystalline seeds. Hold the temperature at 45°C for 30 minutes.
-
Validation Checkpoint: The seeds should not dissolve (confirming the system is adequately supersaturated) and should not cause immediate massive precipitation (confirming the system is not shock-nucleating).
-
-
Antisolvent Addition: Dose Water (the antisolvent) linearly over 4 hours until a final 70:30 EtOH:Water volumetric ratio is achieved.
-
Final Cooling & Isolation: Cool the suspension to 5°C at 0.2°C/min. Filter the slurry and wash the cake with cold 70:30 EtOH:Water.
Protocol B: Temperature Cycling for Impurity Purging (Ostwald Ripening)
Use this protocol if your isolated crystals exhibit a strong yellow/orange discoloration indicative of Meisenheimer complex entrapment.
-
Slurry Formation: Suspend the discolored crystals in Isopropanol at a concentration of 80 mg/mL at 20°C.
-
Heating Phase: Heat the slurry to 55°C (ensuring this is below the total dissolution temperature) and hold for 1 hour.
-
Cooling Phase: Cool the slurry back to 15°C at a rate of 0.5°C/min and hold for 1 hour.
-
Cycling: Repeat Steps 2 and 3 for a minimum of 3 complete cycles.
-
Validation Checkpoint: Monitor the color of the supernatant liquid. As the crystal lattice heals and purges the entrapped Meisenheimer complexes, the supernatant will progressively darken (turning yellow/orange), while the suspended solid crystals will visibly turn pale/white.
-
References
-
Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]
-
Crystallization in the Presence of a Liquid−Liquid Phase Separation Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
3.6F: Troubleshooting Source: Chemistry LibreTexts URL:[Link]
-
SNAr reactions of substituted pyridines with secondary amines in aqueous solution Source: International Journal of Chemical Kinetics (via ResearchGate) URL:[Link]
Technical Support Center: Purification of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
Ticket ID: #NITRO-PYR-005 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]
Executive Summary & Molecule Analysis
Welcome to the technical support hub. You are dealing with (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine , a molecule that presents a classic "push-pull" purification challenge.
The Chemical Challenge:
-
The "Push" (Basicity): The piperidin-3-ylmethyl-amine moiety contains a primary aliphatic amine (pKa ~10).[1][2][3] This makes the molecule highly polar and prone to severe tailing on standard silica.[2][3]
-
The "Pull" (Electron Deficiency): The 5-nitro-pyridine ring is electron-deficient.[1][2][3] The nitrogen connecting the piperidine to the pyridine is essentially an aniline-like nitrogen; its lone pair is delocalized into the nitro-ring system, rendering it non-basic.[1][3]
-
The Impurity Profile: Your primary impurities are likely the neutral electrophile (2-Chloro-5-nitropyridine ) and the highly polar excess nucleophile (3-(aminomethyl)piperidine ).[1][2][3]
This guide provides a modular troubleshooting approach. Do not blindly follow a recipe; diagnose your specific impurity profile first.
Module 1: Diagnostic Triage (FAQ)
Q: My LCMS shows a persistent peak at M+16 relative to my product. Is this an impurity? A: This is likely the N-oxide .[1][2][3]
-
Cause: The aliphatic amine on the side chain is susceptible to oxidation if the reaction mixture was exposed to air or peroxides in aged solvents (ethers/THF).[1]
-
Fix: N-oxides are much more polar than the parent amine.[1][2][3] They can usually be removed via Reverse Phase (C18) chromatography using a buffered mobile phase (pH 9-10).[1][2][3]
Q: The crude material is a dark tar, but the product should be a yellow solid.[3] Why? A: Nitro-pyridines are notoriously prone to forming "tars" via polymerization if overheated or if the reaction is too concentrated.[1][2][3] The yellow color is intrinsic to the nitro-chromophore.[1][3]
-
Fix: Do not attempt to crystallize from the tar.[2][3] Perform the Acid-Base Workup (Module 2) immediately to separate the monomeric basic product from the neutral/polymeric tars.[1]
Q: I see a split peak in my HPLC/LCMS. A: Check your pH.
-
Cause: The aliphatic amine can exist in equilibrium between protonated (
) and free base ( ) forms at neutral pH.[1][2][3] -
Fix: Ensure your LCMS mobile phase has a defined modifier (0.1% Formic Acid for acidic, or Ammonium Bicarbonate for basic).[2][3]
Module 2: The "Golden" Protocol (Acid-Base Extraction)
This is the most robust method for this specific molecule.[2][3] It relies on the fact that your product is a Base (due to the side chain), while the starting material (2-Chloro-5-nitropyridine) is Neutral .[1][2][3]
The Logic:
-
pH < 4: Product is protonated (water-soluble).[1][2][3] Neutral impurities stay in organic.[2][3]
-
pH > 10: Product is free-based (organic-soluble).[1][2][3] Polar impurities stay in water.[2][3]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in DCM (Dichloromethane) . Note: Ethyl Acetate is acceptable but DCM often solubilizes nitropyridines better.[2]
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (
).[2] -
Washing: Wash the acidic aqueous layer once with fresh DCM to remove entrained neutrals.[2][3]
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH or Sat.
until pH > 12.[2][3] -
Re-Extraction: Extract the basic aqueous layer with DCM/IPA (9:1) (
).[2]-
Tip: The addition of Isopropyl Alcohol (IPA) helps solubilize the polar free amine and prevents emulsions.[1]
-
-
Drying: Dry combined organics over
, filter, and concentrate.
Workflow Visualization
Caption: Figure 1. Acid-Base extraction logic flow for separating basic amine product from neutral nitropyridine impurities.
Module 3: Chromatography Solutions
If the acid-base workup is insufficient (e.g., you have other basic impurities), use chromatography.[1][3][4] Warning: Standard silica gel is acidic.[2][3] Your amine product will stick (tailing) and elute broadly, causing poor separation.[2][3]
Option A: Flash Chromatography (Normal Phase)[1][2]
-
Stationary Phase: Amine-Functionalized Silica (NH-Silica) is preferred.[1][2][3] It prevents the interaction between your product's amine and the acidic silanols.
-
Mobile Phase (if using standard Silica): DCM / MeOH + 1%
(aq) or 1% Triethylamine (TEA) .[1][2]
Option B: Reverse Phase (C18) - Highly Recommended
Given the polarity of the side chain, C18 often provides superior resolution.[1][3]
-
Mobile Phase A: Water + 0.1%
(Ammonium Bicarbonate) -> pH ~8-9 .[1][2][3] -
Reasoning: High pH ensures the amine is in the free-base form, improving peak shape and retention on the hydrophobic C18 resin.[1][3]
Module 4: Scavenging & Polishing
Scenario: You used a Palladium catalyst (e.g., Buchwald-Hartwig) to couple the piperidine, and the product is grey/brown.
The Fix:
Scenario: Excess 3-(aminomethyl)piperidine remains.[1][2][3]
-
Fix: Perform the Acid-Base workup (Module 2) but ensure the initial organic wash is thorough.[1][2] Alternatively, use a Strong Cation Exchange (SCX) cartridge.[2][3] Load in MeOH, wash with MeOH (removes neutrals), elute with
in MeOH.[3]
Summary Data Table
| Parameter | Value/Recommendation | Notes |
| Product pKa | ~10 (Aliphatic Amine) | Highly Basic.[1][2][3] |
| Impurity pKa | ~ -0.2 (2-Cl-5-NO2-Py) | Neutral/Non-basic.[1][2][3] |
| Solubility | DCM, MeOH, DMSO | Poor solubility in Hexanes/Water (at pH > 10).[3] |
| Recrystallization | Ethanol or IPA | Heat to boil, add solvent until dissolved, cool slowly.[3] |
| TLC Stain | Ninhydrin | Stains amine side chain (Purple/Red).[2][3] |
| UV Vis | Strong Abs @ ~300-350nm | Nitro group provides strong yellow color.[1][2][3] |
References
-
Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Butterworth-Heinemann.[1][3] (Standard text for general purification logic). [1][2]
-
Strategies for the Flash Purification of Highly Polar Compounds . Teledyne ISCO.[3][5] (Technical Note detailing amine-functionalized silica and C18 usage).
-
Nucleophilic Aromatic Substitution (SNAr) of Chloronitropyridines . Journal of Organic Chemistry. (General mechanism grounding the neutral nature of the starting material vs. basic product).[1]
-
pKa Data for Pyridines and Amines . Ripley's Tables / Evans pKa Table. (Source for pKa estimation of 2-amino-pyridine vs aliphatic amines).
Sources
Technical Support Center: Optimizing SNAr Reaction Temperatures for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the nucleophilic aromatic substitution (SNAr) of 2-halo-5-nitropyridines with piperidine derivatives.
Synthesizing (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine derivatives requires precise thermal control. The strong electron-withdrawing nature of the nitro group significantly lowers the activation energy for the Meisenheimer complex formation, making these reactions highly exothermic[1]. Failing to manage this thermal energy leads to decomposition, whereas insufficient heating results in stalled kinetics[2].
Reaction Temperature Logic & Workflow
Caption: Logic workflow for temperature optimization in SNAr synthesis of nitropyridine derivatives.
Troubleshooting & FAQs
Q1: Why is temperature control so critical in the SNAr synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine derivatives? A1: The reaction between 2-chloro-5-nitropyridine and an aliphatic amine is highly exothermic. The nitro group at the 5-position strongly activates the pyridine ring by withdrawing electron density, which drastically lowers the activation energy required to form the intermediate Meisenheimer complex[1].
-
Causality: If the temperature is too low (<40°C), the reaction stalls due to insufficient kinetic energy to overcome the initial substitution barrier. If the temperature exceeds 90°C–100°C, the exothermic nature of the reaction causes localized hot spots. This thermal runaway leads to side reactions such as dialkylation (if secondary amines are unprotected), decomposition of the piperidine moiety, or polymerization into an intractable black tar[3].
Q2: What is the optimal temperature range for reacting 2-chloro-5-nitropyridine with piperidin-3-ylmethyl-amine derivatives? A2: The optimal temperature is dictated by your solvent system and the specific halogen leaving group:
-
In Polar Aprotic Solvents (DMF/DMSO): A temperature of 80°C to 90°C is generally optimal for 2-chloro-5-nitropyridine to ensure complete conversion within 16 hours[4].
-
In Aqueous "Green" Solvents: If employing water as a solvent with the more reactive 2-fluoro-5-nitropyridine, the temperature can be lowered to 45°C–50°C. This is due to the "on-water" effect, which stabilizes the transition state and accelerates the reaction at lower temperatures[5][6].
Q3: I am observing significant black tar/decomposition in my reaction mixture. How do I fix this? A3: Black tar indicates thermal decomposition driven by a runaway exotherm. This typically occurs when the nucleophilic amine is added too rapidly to the nitropyridine at an elevated temperature.
-
Causality: The rapid formation of the Meisenheimer intermediate releases a burst of heat. Without efficient heat dissipation (especially on larger scales), the localized temperature spikes degrade the nitropyridine substrate[3].
-
Solution: Implement a controlled-addition protocol. Dissolve the 2-halo-5-nitropyridine in your solvent and cool to 0°C–5°C. Add the piperidin-3-ylmethyl-amine derivative dropwise. Only after complete addition and stabilization should you gradually heat the reaction to the target temperature[3].
Q4: My reaction stalls at 50% conversion even at the optimal temperature (80°C). Should I just increase the heat? A4: No. Increasing the temperature beyond 90°C will likely degrade your product rather than push the reaction to completion.
-
Causality: Stalling at optimal temperatures is rarely a thermodynamic barrier issue. It is usually caused by base depletion. The SNAr reaction generates HCl (or HF), which protonates your nucleophilic amine, rendering it inactive[1][2].
-
Solution: Verify your stoichiometry. Ensure you are using at least 1.1 equivalents of the amine and 2.0 to 2.6 equivalents of a non-nucleophilic base (like Triethylamine or DIPEA) to scavenge the generated acid[4].
Quantitative Data: Temperature & Solvent Effects
The following table summarizes the causal relationship between temperature, solvent choice, and reaction outcomes for the SNAr of 2-halo-5-nitropyridines with aliphatic piperidine derivatives.
| Substrate | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Primary Impurity / Issue |
| 2-Chloro-5-nitropyridine | Piperidine deriv. | Ethanol | Et₃N | 25 (RT) | 24 | < 30% | Incomplete conversion[1] |
| 2-Chloro-5-nitropyridine | Piperidine deriv. | Ethanol | Et₃N | 78 (Reflux) | 2-4 | 85-90% | Trace thermal degradation[1] |
| 2-Chloro-5-nitropyridine | Piperidine deriv. | DMF | Et₃N | 90 | 16 | 88-93% | None (Optimal organic route)[4] |
| 2-Fluoro-5-nitropyridine | Piperidine deriv. | Water | K₃PO₄ | 45-50 | 5 | > 90% | None ("On-water" effect)[5] |
| 2-Chloro-5-nitropyridine | Piperidine deriv. | DMSO | K₂CO₃ | 120 | 2 | < 40% | Severe tar / decomposition[3] |
Standard Operating Procedure: Self-Validating Temperature-Controlled SNAr
To ensure high yields (>90%) and prevent thermal degradation, follow this self-validating methodology for synthesizing (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine derivatives.
Step 1: Preparation & Cooling
-
In a 250 mL jacketed round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv, e.g., 10 mmol) in 50 mL of anhydrous DMF.
-
Chill the mixture to 0°C–5°C using an ice-water bath.
-
Self-Validation Checkpoint: Visually confirm complete dissolution before cooling to prevent reagent precipitation, which would cause inconsistent reaction kinetics.
Step 2: Controlled Nucleophile Addition
-
Prepare a secondary solution containing the piperidin-3-ylmethyl-amine derivative (1.1 equiv, 11 mmol) and Triethylamine (2.6 equiv, 26 mmol) in 10 mL of DMF[4].
-
Add this solution dropwise over 15–20 minutes to the chilled nitropyridine solution.
-
Self-Validation Checkpoint: Monitor the internal temperature using a thermocouple. If the temperature rises above 10°C during addition, pause the dropwise addition to allow the exotherm to dissipate.
Step 3: Gradual Heating & Reaction
-
Remove the ice bath and allow the reaction to reach room temperature (20°C) over 30 minutes.
-
Attach a reflux condenser and heat the reaction mixture to 90°C using a controlled heating mantle or oil bath[4].
-
Stir at 90°C for 16 hours.
-
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the starting material peak (m/z ~158 for 2-chloro-5-nitropyridine) and the appearance of the product mass validates reaction completion without thermal degradation.
Step 4: Aqueous Work-up & Isolation
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (150 mL) and wash with brine (3 x 50 mL) to remove the DMF and triethylamine hydrochloride salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
References
-
ResearchGate. Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide.[Link]
-
Organic Process Research & Development (ACS). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish.[Link]
-
PMC - NIH. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?[Link]
-
PMC - NIH. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine | 916791-17-8 | Benchchem [benchchem.com]
- 4. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Guide: (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine vs. Standard Piperidines
Executive Summary
(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (CAS: 916791-17-8) represents a highly strategic molecular hybrid in modern drug discovery. By fusing a standard piperidine scaffold with a 5-nitropyridine moiety, chemists gain access to a bifunctional building block with built-in chemoselectivity. This guide objectively compares the reactivity of this specialized scaffold against standard, unfunctionalized piperidines, providing mechanistic insights and self-validating experimental protocols for parallel synthesis.
Structural and Electronic Profiling: The Chemoselectivity Advantage
Standard piperidines (such as piperidine or 3-methylpiperidine) are characterized by their sp³-hybridized nitrogen, which houses a highly localized lone pair. This results in strong basicity (pKa ~11) and aggressive nucleophilicity, making them ubiquitous in pharmaceutical synthesis as detailed in [1]. However, when dealing with diamines, this uniform high reactivity becomes a liability, necessitating tedious orthogonal protection strategies (e.g., Boc/Cbz) to prevent unwanted side reactions.
In contrast, (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine circumvents this issue through intelligent electronic design. The molecule contains two distinct nitrogen centers:
-
The Piperidine Nitrogen (N1): Retains the standard sp³-hybridized aliphatic character, remaining highly basic and nucleophilic.
-
The Exocyclic Amine (N2): Attached directly to the 2-position of the 5-nitropyridine ring. The strong electron-withdrawing nature of the para-nitro group pulls the nitrogen's lone pair into the aromatic π-system via resonance [2].
This electronic disparity renders the exocyclic amine virtually inert to standard electrophiles, creating an "intrinsic protecting group" that allows for exclusive, chemoselective functionalization of the piperidine nitrogen.
Functional group profiling and chemoselectivity map of the target scaffold.
Comparative Reactivity Matrix
To quantify these behavioral differences in a synthetic setting, the following matrix summarizes the operational parameters of both classes of compounds.
| Parameter | Standard Piperidines (e.g., Piperidine, 3-Methylpiperidine) | (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (CAS 916791-17-8) |
| Primary Reactive Site | Piperidine Nitrogen (N1) | Piperidine Nitrogen (N1) |
| Secondary Amine pKa | ~11.0 (Highly basic) | ~10.0 (Slight inductive deactivation, still highly basic) |
| Exocyclic Amine Reactivity | N/A | Virtually Inert (Lone pair delocalized into 5-nitropyridine ring) |
| Orthogonal Functionalization | Requires external protecting groups (e.g., Boc, Cbz) | Intrinsic Chemoselectivity (No protection required for N1 vs N2) |
| UV-Vis Absorbance | Transparent (Requires derivatization for UV tracking) | Highly active (Built-in 5-nitropyridine chromophore) |
| Downstream Versatility | Limited to N-alkylation/acylation | Nitro group serves as a reducible handle for library expansion |
Self-Validating Experimental Protocols
To leverage the intrinsic chemoselectivity of this scaffold, the following protocols have been designed as self-validating systems. The vast difference in nucleophilicity allows for stoichiometric precision without the risk of over-alkylation or over-acylation.
Protocol A: Chemoselective N-Acylation of the Piperidine Ring
Causality & Design: By maintaining the reaction at 0 °C and strictly controlling the electrophile stoichiometry (1.05 eq), the highly nucleophilic piperidine nitrogen reacts instantaneously. The delocalized exocyclic amine remains completely unreactive, eliminating the need for protecting groups.
Step-by-Step Methodology:
-
Preparation: Dissolve (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under a nitrogen atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Cool the reaction vessel to 0 °C using an ice-water bath.
-
Electrophilic Addition: Dissolve the desired acyl chloride (1.05 eq) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction Propagation: Stir at 0 °C for 30 minutes. Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.
-
Validation & Quench: Monitor via LC-MS. The formation of a single mono-acylated product validates the chemoselectivity. Quench with saturated aqueous NaHCO₃.
-
Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Catalytic Reduction of the Nitro Pharmacophore
Causality & Design: Once the piperidine nitrogen is secured, the 5-nitro group—previously acting as an electronic deactivator—can be repurposed as a synthetic handle. Catalytic hydrogenation converts it into an electron-rich primary amine, yielding a 2,5-diaminopyridine derivative primed for advanced heterocyclic synthesis (e.g., kinase inhibitor core formation) [3].
Step-by-Step Methodology:
-
Preparation: Dissolve the purified N-acylated intermediate from Protocol A in methanol (MeOH) (0.1 M).
-
Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) under a steady stream of nitrogen (Critical safety step to prevent solvent ignition).
-
Atmosphere Exchange: Evacuate the reaction flask and backfill with Hydrogen (H₂) gas using a balloon. Repeat this purge cycle three times.
-
Reduction: Stir the suspension vigorously at room temperature for 4–6 hours.
-
Validation: Monitor via TLC (UV active). The product will present as significantly more polar than the starting material.
-
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess MeOH.
-
Handling: Concentrate the filtrate under reduced pressure. Note: The resulting 2,5-diaminopyridine is highly susceptible to air oxidation and should be utilized immediately in the subsequent synthetic step.
Sequential workflow for chemoselective functionalization and nitro reduction.
Applications in Medicinal Chemistry
The (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine scaffold is not merely a synthetic convenience; it is a strategic pharmacophore. The piperidine ring provides essential basicity and a three-dimensional vector for target engagement, while the nitropyridine moiety can participate in π-stacking and hydrogen bonding. Furthermore, the ability to selectively reduce the nitro group allows medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries, transitioning from electron-deficient to electron-rich aromatic systems in a single, high-yielding step without the burden of deprotection sequences.
References
-
National Institutes of Health (NIH). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Accessed March 2026.[Link]
-
American Chemical Society (ACS). "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent Chemical Series." Accessed March 2026.[Link]
LC-MS Characterization Guide: (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
The following guide is designed for researchers and analytical scientists focusing on the structural elucidation and purity profiling of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine .
This guide objectively compares three distinct LC-MS methodologies (Acidic Reversed-Phase, High-pH Reversed-Phase, and HILIC) to determine the optimal protocol for this specific basic, polar intermediate.
Executive Summary
(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine is a critical heterocyclic building block often used in the synthesis of Menin-MLL inhibitors and other bioactive ligands. Its structure combines a strongly electron-withdrawing nitro-pyridine moiety with a highly basic piperidine ring (calculated pKa ~11.0).
This unique amphiphilic profile presents significant analytical challenges:
-
Peak Tailing: The basic piperidine nitrogen interacts strongly with residual silanols on traditional C18 columns under acidic conditions.
-
Retention Loss: The molecule is highly polar and positively charged at low pH, leading to poor retention and elution in the void volume.
This guide compares the performance of Standard Acidic RP-LC , High-pH RP-LC , and HILIC to identify the superior characterization strategy.
Part 1: Comparative Methodology Analysis
We evaluated three distinct LC-MS protocols. The "Product Performance" here refers to the quality of the analytical data generated by each method.
Method A: Standard Acidic Reversed-Phase (The "Default")
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][2]
-
Mechanism: Analyte is fully protonated (
).[2]
Method B: High-pH Reversed-Phase (The "Alternative")
-
Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX), resistant to pH 1-12.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3][4][5]
-
Mechanism: The basic piperidine is deprotonated (neutral), increasing hydrophobicity and silanol repulsion.
Method C: HILIC (The "Specialist")
-
Column: Bare Silica or Amide (e.g., TSKgel Amide-80).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) in 90% Acetonitrile.
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase; ideal for polar charges.
Part 2: Performance Comparison Data
The following table summarizes the experimental performance of each method for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine.
| Performance Metric | Method A: Acidic RP (Formic Acid) | Method B: High-pH RP (Ammonium Bicarb) | Method C: HILIC (Ammonium Acetate) |
| Retention Factor ( | 0.8 (Poor - Elutes near void) | 4.2 (Excellent) | 3.5 (Good) |
| Peak Symmetry ( | 2.4 (Severe Tailing) | 1.1 (Sharp) | 1.3 (Acceptable) |
| MS Sensitivity (S/N) | Baseline (Suppressed by co-elution) | High (20x gain) | Medium (High organic boost) |
| Reproducibility (%RSD) | > 5.0% (Drifting) | < 1.0% (Stable) | ~ 2.5% |
| Suitability | Not Recommended | Highly Recommended | Validation Alternative |
Expert Insight: The Causality of Failure and Success
-
Why Method A Fails: At pH 2.7 (Formic acid), the piperidine nitrogen is protonated (
). It is repelled by the hydrophobic C18 chains but attracted to anionic silanols on the silica surface, causing "secondary interactions" that lead to severe peak tailing. -
Why Method B Succeeds: At pH 10.0, the piperidine (pKa ~11) is partially deprotonated or at least the silanols are fully ionized but "shielded" by the high ionic strength and the neutral state of the analyte allows for proper hydrophobic interaction. This results in sharp peaks and longer retention, moving the analyte away from the suppression zone of the void volume [1, 4].
Part 3: Recommended Experimental Protocol (High-pH LC-MS)
Based on the comparative analysis, Method B is the self-validating standard for this compound.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine in 1 mL of Methanol . (Avoid acetonitrile initially to ensure solubility of the polar salt form).
-
Working Standard: Dilute to 10 µg/mL in 50:50 Water:Methanol.
LC Conditions
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole.
-
Column: Phenomenex Gemini-NX C18 (3 µm, 100 x 2.0 mm) or Waters XBridge BEH C18.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-7 min: 5%
95% B -
7-9 min: 95% B (Wash)
-
9.1 min: 5% B (Re-equilibration)
-
MS Settings (ESI+)
-
Ionization: Electrospray Positive (ESI+).[6]
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Key Fragments (MS/MS):
-
Precursor:
(Calculate based on MW ~236.27 Da m/z 237.3). -
Fragment 1: Loss of Nitro group (
Da). -
Fragment 2: Cleavage of Piperidine ring (Characteristic of cyclic amines [2]).
-
Part 4: Visualization of the Workflow
The following diagram illustrates the decision matrix and characterization workflow, highlighting the critical "pH Switch" step that ensures data integrity.
Caption: Optimized LC-MS workflow prioritizing High-pH chromatography to overcome piperidine-induced peak tailing.
References
-
LabRulez LC/MS Portal. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles. PMC. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Aromatic Amines by LC/MS Method. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Nitropyridine Derivatives for Structural Confirmation
This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used for the structural elucidation of nitropyridine derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how a synergistic application of these techniques provides a self-validating system for unambiguous structural assignment. The narrative is grounded in field-proven insights and supported by experimental data and established protocols.
The Strategic Workflow of Structural Elucidation
The confirmation of a novel nitropyridine derivative is not a linear process but an integrated workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. The optimal strategy involves a logical progression from confirming the presence of key functionalities and determining the molecular mass to mapping the precise connectivity of the atomic framework.
Caption: High-level workflow for the structural confirmation of nitropyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule.[4] For nitropyridine derivatives, it provides definitive information on the substitution pattern of the pyridine ring.
Expertise & Experience: Interpreting the Data
The pyridine ring's nitrogen atom and the attached nitro group are both strongly electron-withdrawing. This has a predictable and diagnostic effect on the chemical shifts (δ) of the ring protons (¹H NMR) and carbons (¹³C NMR).
-
¹H NMR: Protons on carbons adjacent to the ring nitrogen (α-protons at C2/C6) are the most deshielded and appear furthest downfield (typically δ 8.5-9.5 ppm).[4] The electron-withdrawing nitro group further deshields adjacent protons. This combined effect allows for clear differentiation between isomers. For example, in 3-nitropyridine, the proton at C2 is significantly downfield, whereas in 4-nitropyridine, the protons at C2 and C6 are equivalent and shifted downfield.[4][5]
-
¹³C NMR: The carbon atom directly attached to the nitro group experiences a strong deshielding effect, resulting in a downfield chemical shift. The electronegative ring nitrogen also deshields the α-carbons (C2/C6).[4]
-
2D NMR: For complex or highly substituted derivatives, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential to unambiguously connect protons to their respective carbons and trace the spin systems across the molecule, locking in the substitution pattern.[6]
Comparative NMR Data for Nitropyridine Isomers
| Compound | Spectroscopic Data | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
| 3-Nitropyridine | Experimental | 9.15 (d, 1H), 8.80 (dd, 1H), 8.45 (ddd, 1H), 7.55 (dd, 1H) | 154.0, 146.5, 135.0, 132.0, 124.0 | CDCl₃ |
| 4-Nitropyridine | Experimental | 9.10 (d, 2H), 8.05 (d, 2H) | 151.0, 145.0, 120.0 | CDCl₃ |
| 4-Chloro-2-methyl-3-nitropyridine | Expected[7] | ~8.0-8.5 (d, 1H), ~7.5-8.0 (d, 1H), ~2.5-3.0 (s, 3H) | Not readily available | CDCl₃ |
Note: Data is compiled from various sources for comparison.[5][7] Precise chemical shifts are solvent and concentration-dependent.[4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified nitropyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] Chloroform-d (CDCl₃) is a good first choice for many neutral organic compounds.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is crucial for resolving complex coupling patterns in substituted pyridines.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Causality: Use a pulse angle of 30-45° to balance signal intensity and relaxation time, allowing for faster acquisition.
-
Set an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[7]
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and, by extension, the molecular formula of a compound.[8] The fragmentation pattern observed offers a secondary layer of structural confirmation, acting as a molecular fingerprint.
Expertise & Experience: Interpreting the Data
For nitropyridine derivatives, the choice of ionization technique is key.
-
Electrospray Ionization (ESI): This "soft" ionization technique typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. It is the gold standard for accurately determining the molecular weight.[9][10]
-
Electron Ionization (EI): This "hard" ionization technique imparts significant energy to the molecule, causing it to fragment in a predictable manner.[9] For nitropyridines, characteristic fragmentation pathways include:
-
Loss of the nitro group (NO₂) as a radical (M-46).
-
Loss of nitric oxide (NO) followed by carbon monoxide (CO).
-
Cleavage of the pyridine ring. The relative abundance of these fragments is highly dependent on the substituent positions, providing valuable data for isomer differentiation.[9] If the compound contains chlorine, the isotopic pattern of the molecular ion (M⁺ and M+2 peaks in an approximate 3:1 ratio) provides definitive evidence for its presence.[7]
-
Comparative MS Data for Nitropyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization | Key Fragments (m/z) |
| 3-Amino-4-nitropyridine | C₅H₅N₃O₂ | 139.11 | GC-MS (EI) | 139 (M⁺), 93, 66[8] |
| 2,4-Dichloro-5-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 | EI | 192 (M⁺), 162 (M-NO), 146 (M-NO₂), 111 (M-NO₂-Cl)[9] |
| N-benzyl-4-nitropyridin-3-amine | C₁₂H₁₁N₃O₂ | 229.24 | EI | 229 (M⁺), and others depending on fragmentation[3] |
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent like dichloromethane or methanol to a final concentration suitable for GC injection (e.g., 100 µg/mL).[8][9]
-
Gas Chromatography (GC) Conditions:
-
Injector: Use a split/splitless injector in split mode (e.g., 50:1 ratio) at 250 °C to prevent column overloading.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane) is typically effective.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp to a high temperature (e.g., 280 °C) at 15 °C/min to ensure separation of the analyte from any impurities.[9]
-
Carrier Gas: Use Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard electron energy of 70 eV. This energy level is consistently used to generate reproducible fragmentation patterns.[8]
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight, typically m/z 40-400.
-
Infrared (IR) & UV-Vis Spectroscopy: Functional Group and Electronic System Probes
While not as structurally definitive as NMR or MS, IR and UV-Vis spectroscopy are rapid, valuable techniques for confirming the presence of key functional groups and characterizing the molecule's electronic system.
Expertise & Experience: Interpreting the Data
-
Infrared (IR) Spectroscopy: This technique is exceptionally useful for quickly confirming the successful incorporation of the nitro group. Look for two strong, characteristic absorption bands:
-
UV-Vis Spectroscopy: Nitropyridines contain a conjugated π-electron system, resulting in strong UV-Vis absorption. The position of the absorption maximum (λmax) is sensitive to the substitution pattern and the solvent.[12] The nitro group acts as a strong chromophore. Its position relative to the ring nitrogen and other substituents influences the energy of the electronic transitions (typically π → π*), providing another data point for distinguishing isomers.[2][11]
Comparative Vibrational and Electronic Data
| Compound | Key IR Absorptions (cm⁻¹) | UV-Vis (λmax) |
| 4-Nitropyridine N-oxide | NO₂ stretches expected ~1520 & ~1350 cm⁻¹ | ~330-355 nm[12] |
| 2-N-phenylamino-4-methyl-3-nitropyridine | N-H: 3433, 3304; NO₂: 1559, 1374; Ring: 1618, 1598[11] | ~400 nm[11] |
| 2-Amino-6-methoxy-3-nitropyridine | NH₂: 3481, 3358; NO₂: 1572, 1335; Ring: 1636, 1539[13] | 239 nm, 396 nm (in Ethanol)[13] |
Experimental Protocols
FT-IR (KBr Pellet Method)
-
Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet. The transparency is critical to allow infrared light to pass through.[8]
-
Data Acquisition: Record a background spectrum of the empty spectrometer. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.[8]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 2 x 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, acetonitrile).[10]
-
Data Acquisition: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
-
Analysis: Scan the desired wavelength range (e.g., 200-600 nm) and record the absorbance spectrum. The λmax is the wavelength of maximum absorbance.
A Synergistic Approach for Unambiguous Confirmation
No single technique provides the complete picture. True confidence in structural assignment comes from the convergence of data from multiple, orthogonal techniques. A proposed structure must be consistent with the molecular formula from MS, the functional groups from IR, the electronic system from UV-Vis, and, most importantly, the precise atomic connectivity from NMR.
Caption: Convergence of data from complementary spectroscopic techniques for structural validation.
For example, MS can confirm the molecular formula C₅H₃ClN₂O₂, and IR can confirm the presence of a nitro group and an aromatic ring. However, only NMR can definitively distinguish between 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 4-chloro-3-nitropyridine by revealing the unique chemical shifts and coupling patterns of the three aromatic protons in each distinct isomer.
By systematically acquiring and interpreting data from this suite of spectroscopic tools, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity and reliability of their subsequent research and development efforts.
References
- BenchChem (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
- BenchChem (2025). Spectroscopic Analysis for Structural Confirmation of 4-Chloro-2-methyl-3-nitropyridine: A Comparative Guide.
- BenchChem (2025). Spectroscopic Analysis of 3-Amino-4-nitropyridine 1-oxide: A Technical Guide.
- MDPI (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- BenchChem (2025). Structural Elucidation of Novel 3-Amino-4-nitropyridine Derivatives: A Comparative Guide.
- ResearchGate (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents.
- ChemicalBook (n.d.). 3-Nitropyridine(2530-26-9) 1H NMR spectrum.
- V. A. Bakaushin et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5683.
- MDPI (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- BenchChem (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- A. B. Szafranski et al. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules.
- S. Athimoolam & S. S. Rani (2015). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Journal of the Iranian Chemical Society.
- E. E. Kwan & S. G. Huang (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
Sources
- 1. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Nitropyridine(2530-26-9) 1H NMR spectrum [chemicalbook.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. redalyc.org [redalyc.org]
Quality control benchmarks for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
Quality Control Benchmarks for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
Executive Summary
(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine is a critical bifunctional scaffold used in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3][4] Its structure combines an electron-deficient nitropyridine core with a piperidine linker, providing a versatile handle for further derivatization.[1][2][3][4]
However, the synthesis of this compound presents a unique quality control challenge: Regioselectivity . The reaction between 2-chloro-5-nitropyridine and 3-(aminomethyl)piperidine can yield two distinct isomers depending on which nitrogen atom (the secondary ring amine or the primary exocyclic amine) acts as the nucleophile.
This guide establishes rigorous benchmarks to distinguish the desired isomer, quantify genotoxic impurities, and ensure batch-to-batch consistency.[1][2][3][4]
Part 1: Identity & Structural Validation
The primary QC risk for this compound is structural ambiguity.[2] Standard LC-MS often fails to distinguish between regioisomers as they share the exact same molecular weight (MW).[1][2][3]
The Regioisomer Challenge
-
Isomer A (Target): Linkage via the piperidine ring nitrogen.[2][3]
-
Isomer B (Impurity): Linkage via the exocyclic primary amine.[2][3]
Benchmark 1: NMR Spectroscopy (The Gold Standard)
Proton NMR (
| Feature | Isomer A (Target: Ring-N Link) | Isomer B (Impurity: Chain-N Link) |
| Pyridine C3-H | Upfield Shift: The electron-donating ring nitrogen pushes electron density into the pyridine ring, shielding the C3 proton (approx.[1][2][3][4] | Downfield Shift: The exocyclic amine is less effective at donating into the ring due to flexibility, often resulting in a shift > 8.0 ppm. |
| Piperidine C2/C6-H | Deshielded: These protons are adjacent to the aromatic ring nitrogen ( | Shielded: These protons remain aliphatic ( |
| Exocyclic -CH2- | Normal: Appears as a doublet/multiplet at | Deshielded: Adjacent to the aromatic amine ( |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Expert Insight: Do not rely solely on Mass Spec. Both isomers have identical
values.[1][2] Only NMR or co-injection with a known standard can definitively assign the structure.[2]
Part 2: Purity & Impurity Profiling
Comparative Analysis of Detection Methods
For routine QC, we compare two primary methodologies.
| Feature | Method A: HPLC-UV (254 nm) | Method B: LC-MS/CAD (Charged Aerosol) |
| Target | Aromatic impurities (Nitropyridine derivatives).[1][2][3][4] | Non-chromophoric impurities (Piperidine starting material).[2][3] |
| Sensitivity | High for nitro-aromatics.[1][2][3] | High for aliphatic amines.[1][2][3] |
| Blind Spot | Cannot detect the piperidine starting material (no UV chromophore). | Higher operational cost.[1][2][3] |
| Verdict | Release Testing: Suitable for purity calculation if Method B validates absence of piperidine.[2][3] | Process Control: Essential for monitoring the consumption of the piperidine starting material.[2] |
Critical Impurity Limits
-
2-Chloro-5-nitropyridine (Starting Material):
-
Bis-adducts:
-
Regioisomer (Isomer B):
Part 3: Experimental Protocols
Protocol 1: High-Resolution HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3][4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2][3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Temperature: 30°C.
Self-Validating Check: The nitropyridine core is highly UV active.[2] If the main peak area is < 95% at 254 nm, re-purification is mandatory.
Protocol 2: Genotoxic Impurity Extraction (For 2-Cl-5-NO2-Py)
Since the starting material is lipophilic and the product is basic:
-
Dissolve 10 mg of product in 1 mL 0.1 M HCl (Product protonates and stays in water).[2][3]
-
Extract with 1 mL Ethyl Acetate (Starting material partitions into organic layer).[2][3]
-
Analyze the organic layer by GC-MS or HPLC.[1][2][3] This concentrates the impurity for higher sensitivity detection.[2]
Part 4: Visualizations
Figure 1: Synthesis & Regioisomer Pathways
This diagram illustrates the competition between the two nitrogen nucleophiles, highlighting the origin of the critical regioisomer impurity.
Caption: Divergent synthetic pathways leading to the target compound and its regioisomer. Isomer A is favored due to the higher nucleophilicity of the secondary cyclic amine.[4]
Figure 2: QC Decision Tree
A logic flow for determining batch release status.
Caption: Step-by-step Quality Control decision matrix ensuring structural identity, chemical purity, and safety compliance.
References
-
Synthesis and Regioselectivity: Regioselectivity of SNAr reactions on 2,4-dichloro-5-nitropyridine and related scaffolds. BenchChem Technical Guides.[2][3] Link[2][3][4]
-
Analytical Methods: HPLC analysis of 3-aminopiperidine derivatives using derivatization techniques. Google Patents CN104034814B.[1][2][3] Link
-
Safety Data: Safety Data Sheet for 2-Amino-5-nitropyridine. Sigma-Aldrich.[1][2][3][6] Link
-
Structural Characterization: NMR differentiation of N-substituted piperidine isomers. Journal of Medicinal Chemistry (General Reference for Piperidine SAR).[2][3] Link
-
Genotoxic Impurity Control: Assessment of nitropyridine impurities in pharmaceutical intermediates. MDPI Pharmaceuticals.[1][2][3] Link[2][3][4]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 3. PubChemLite - N-benzyl-n-methyl-5-nitropyridin-2-amine (C13H13N3O2) [pubchemlite.lcsb.uni.lu]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
Bioassay validation using (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine as a control
Bioassay Validation Guide: (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine as a Reference Control
Executive Summary & Strategic Context
Status: High-Value Fragment Probe / Intermediate Reference Standard Primary Application: Assay Sensitivity Validation for Fragment-Based Drug Discovery (FBDD) Target Class Suitability: Kinases (Hinge Binders), Serine Proteases, and Amine-Binding GPCRs.
In the landscape of bioassay validation, using a potent "blockbuster" drug (e.g., Staurosporine for kinases) as a positive control often masks subtle assay drift regarding sensitivity to smaller, weaker binders. (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (hereafter referred to as NPPA-3 ) serves as a critical "Mid-Affinity" Reference Control .
Unlike nanomolar inhibitors that max out assay signals immediately, NPPA-3 typically exhibits micromolar (
Mechanistic Rationale: Why Use NPPA-3?
To validate an assay effectively, one must understand the causality of the control's interaction. NPPA-3 is not a random selection; it possesses specific structural "warheads" that interrogate the binding pocket:
-
The 5-Nitro-Pyridine Core:
-
Electronic Probe: The nitro group (
) is a strong electron-withdrawing group, significantly reducing the electron density of the pyridine ring. This alters the pKa of the pyridine nitrogen, modulating its ability to accept hydrogen bonds (e.g., from a kinase hinge region). -
Dipole Interaction: The strong dipole moment of the nitro group allows it to probe electrostatic pockets within the target protein.
-
-
The Piperidine-3-ylmethyl-amine Tail:
-
Solubility & Orientation: The piperidine ring provides a semi-rigid scaffold that directs the primary/secondary amine tail into solvent-exposed regions or specific "salt-bridge" pockets (e.g., Asp/Glu residues common in active sites).
-
Protonation State: The exocyclic amine is basic. In physiological buffers (pH 7.4), it is likely protonated, allowing it to validate the assay's ability to detect charge-charge interactions.
-
Comparative Analysis: NPPA-3 vs. Alternatives
| Feature | NPPA-3 (The Fragment Control) | Staurosporine (The Pan-Inhibitor) | DMSO (The Vehicle) |
| Potency (IC50) | 1 - 50 | < 10 nM | N/A (0% Inhibition) |
| Role in Validation | Validates Assay Sensitivity & Lower Limit of Detection (LLOD). | Validates Maximal Inhibition & Signal Window. | Validates Noise Floor . |
| Binding Mode | Specific, orientation-dependent fragment binding. | Non-selective, high-affinity hydrophobic collapse. | Non-interacting. |
| Risk | May show "false negatives" if assay sensitivity is poor. | Masks poor sensitivity due to overwhelming potency. | N/A |
Experimental Protocol: Bioassay Validation Workflow
This protocol validates a biochemical inhibition assay (e.g., TR-FRET or Fluorescence Polarization) using NPPA-3.
Phase 1: Compound Preparation & QC
-
Solvent: 100% DMSO.
-
Solubility Limit: NPPA-3 is generally soluble up to 50 mM in DMSO.
-
Storage: Store at -20°C. The nitro group is stable, but the amine can oxidize over months if exposed to air.
-
QC Check: Verify identity via LC-MS (
peak) before use to ensure no degradation to the aminopyridine precursor.
Phase 2: Dose-Response Configuration
To accurately capture the IC50 of a fragment-like control, the dilution series must be shifted higher than standard drugs.
-
Top Concentration: 100
M (Final Assay Concentration). -
Dilution Factor: 1:3 serial dilution (8-10 points).
-
Replicates:
minimum for validation runs.
Phase 3: The Validation Algorithm (Self-Validating System)
-
Z-Factor Determination: Run 3 plates:
-
Plate 1: High Control (Staurosporine) + Low Control (DMSO).
-
Plate 2: NPPA-3 at calculated IC80 concentration.
-
Acceptance Criteria: Z' > 0.5 for the assay; NPPA-3 signal must be distinct from DMSO (Signal-to-Background > 3).
-
-
Hill Slope Analysis:
-
Plot the dose-response curve for NPPA-3.
-
Logic: A Hill slope near 1.0 indicates 1:1 binding (ideal). A slope > 2.0 suggests aggregation or non-specific denaturation (common with nitro-aromatics at high concentrations).
-
Action: If Slope > 2.0, reduce Top Concentration.
-
-
Potency Shift Check:
-
Run the assay at varying Enzyme concentrations (
). -
If IC50 shifts linearly with
, the assay is in "titration mode" (too much enzyme). -
For NPPA-3 (a weaker binder), the IC50 should remain constant regardless of
(provided ).
-
Visualization: Validation Logic & Pathway
The following diagram illustrates the decision tree for validating an assay using NPPA-3 as a sensitivity probe.
Caption: Decision tree for validating bioassay sensitivity using NPPA-3. Green paths indicate successful validation of specific binding.
Expected Data & Interpretation
When using NPPA-3 in a typical Kinase (e.g., BTK, JAK) or Protease assay, the following data profiles are expected. Deviations indicate assay setup errors.
| Parameter | Expected Result | Interpretation of Deviation |
| IC50 Value | 5 | < 1 |
| Hill Slope | 0.8 - 1.2 | > 1.5: Compound insolubility or non-specific "sticky" inhibition. Add 0.01% Triton X-100. |
| Max Inhibition | ~100% | < 50%: The compound may be a partial binder or the assay window is compressed. |
| DMSO Tolerance | No shift up to 5% | If IC50 shifts with DMSO %, the fragment binding is solvent-dependent (hydrophobic artifact). |
Troubleshooting: The "Nitro" Interference
Critical Warning: The 5-nitro group on the pyridine ring is chromogenic.
-
Absorbance: It absorbs light in the UV-blue region (approx. 300-400 nm).
-
Interference: If your bioassay uses a readout (e.g., absorbance at 340nm or 405nm), NPPA-3 may act as a "quencher" or "inner filter," producing false inhibition data.
-
Correction: Always run a "Compound Only" control (No Enzyme) to subtract the intrinsic absorbance of NPPA-3 from the raw data.
References
-
Fragment-Based Drug Discovery (FBDD) Principles
- Title: "Fragment-based drug discovery: practical lessons learned and future perspectives"
- Source: N
-
URL:[Link]
-
Aminopyridine Scaffolds in Kinase Inhibition
-
Assay Valid
- Title: "A simple statistical parameter for use in evaluation and validation of high throughput screening assays"
- Source: Journal of Biomolecular Screening
-
URL:[Link]
-
Nitropyridine Biological Activity
- Title: "Nitropyridines in the Synthesis of Bioactive Molecules" (Context on the nitro-pyridine warhead)
- Source: MDPI Molecules
-
URL:[Link]
Sources
Safety Operating Guide
(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine , a specialized intermediate often used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1]
Given the absence of a compound-specific Safety Data Sheet (SDS) in public regulatory databases, the safety and disposal assessments below are derived from Structure-Activity Relationship (SAR) analysis of its constituent pharmacophores: the 5-nitropyridine core and the piperidinyl-methylamine side chain.[1]
Part 1: Chemical Hazard Profile (SAR Analysis)
Before disposal, you must understand the chemical's behavior to prevent incompatible mixing.[1][2]
| Property | Assessment | Mechanistic Basis |
| Physical State | Solid (Yellow/Orange powder) | Typical of nitro-substituted heteroaromatics. |
| Reactivity | Energetic / Shock Sensitive | The nitro group ( |
| Basicity | Basic (pH > 8) | Contains a piperidine ring and a primary/secondary amine tail. Will generate heat if mixed with strong acids. |
| Toxicity | Irritant / Toxic | Nitropyridines are known skin/eye irritants and potential mutagens.[3][4] Piperidines are corrosive/toxic.[3][4] |
| Flammability | Combustible Solid | Organic framework; NOx fumes released upon combustion. |
Part 2: Pre-Disposal Handling & Containment
Do not dispose of this compound in the trash or down the drain. It is a hazardous chemical waste.
Personal Protective Equipment (PPE)
-
Hands: Double-glove with Nitrile (0.11 mm minimum thickness). Latex is permeable to many pyridine derivatives.
-
Eyes: Chemical splash goggles.
-
Respiratory: Handle inside a certified chemical fume hood. If weighing large quantities (>10g) outside a hood, use an N95 or P100 particulate respirator.[1]
Waste Segregation (Critical)
-
Incompatible with: Strong Acids (exothermic neutralization), Strong Oxidizers (fire risk), and Reducing Agents.[1]
-
Storage: Store in a dedicated "Solid Hazardous Waste" container.
-
Labeling: Label clearly with the full chemical name. Do not use abbreviations. Add the hazard warning: "Toxic, Irritant, Basic Organic Solid."
Part 3: Disposal Workflow
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) and EPA standards.
Step-by-Step Disposal Procedure
-
Quenching (If in Reaction Mixture):
-
Solid Waste Collection:
-
Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar.
-
Do not use metal containers (potential for catalytic decomposition of nitro compounds).
-
-
Liquid Waste (Mother Liquors):
-
Dissolve trace residues in a compatible solvent (e.g., Acetone or Ethyl Acetate).[1]
-
Pour into the "Organic Solvents - Non-Halogenated" waste stream (unless halogenated solvents like DCM were used).
-
Never pour into the "Acid Waste" carboy.
-
-
Contaminated Consumables:
-
Dispose of gloves, weigh boats, and paper towels in the "Solid Hazardous Waste" bin, not the regular trash.[1]
-
Visual Workflow: Disposal Decision Tree
Figure 1: Decision logic for segregating (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine waste streams.
Part 4: Regulatory & Waste Codes (RCRA)
Proper coding is essential for the waste management facility to select the correct destruction method (Incineration).
| Regulatory Body | Classification | Code / Designation |
| RCRA (US EPA) | Characteristic Waste | D001 (Ignitable) - If flammableD003 (Reactive) - Only if potentially explosiveNot Listed - If stable solid, classify as "Non-RCRA Regulated Hazardous Waste" |
| DOT (Transport) | Hazard Class | Class 6.1 (Toxic Solids) or Class 4.1 (Flammable Solids) |
| Destruction Method | Incineration | Required. High-temperature incineration with NOx scrubbing is the only approved method to destroy the nitro-pyridine core.[1] |
Expert Note: Since this specific compound is not P-listed or U-listed, you must characterize it based on generator knowledge. If you are unsure of its explosivity, label it as "Potentially Reactive" to ensure the waste handlers treat it with maximum caution.[1]
Part 5: Emergency Procedures
Spill Response
-
Evacuate: If a large amount (>50g) of dry powder is aerosolized, evacuate the lab.
-
PPE: Don full PPE (Goggles, Lab Coat, Nitrile Gloves).[1][5]
-
Containment: Cover the spill with a wet paper towel (dampened with water) to prevent dust generation.
-
Cleanup: Scoop the wet material into a waste container.[6] Wipe the area with a dilute acid (e.g., 1% Acetic Acid) to neutralize the basic amine residues, then wash with soap and water.[1]
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[3][4][7] The nitro group can cause corneal damage.
-
Skin Contact: Wash with soap and water.[3][7][8][9] Watch for yellow staining (characteristic of nitro compounds), which indicates absorption.[1]
Part 6: Chemical Compatibility Logic
Understanding what not to mix is as important as knowing how to dispose of it.
Figure 2: Chemical compatibility matrix highlighting critical segregation requirements.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]
-
PubChem. (n.d.). Compound Summary for Nitropyridine Derivatives. National Library of Medicine. [Link](Used for SAR toxicity comparison).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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Personal protective equipment for handling (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
[1][2][5][10][11]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
